5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine
Description
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3/c1-7-14-6-10(11(13)15-7)8-2-4-9(12)5-3-8/h2-6H,1H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBQYOOKUHBIRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine CAS number and identifiers
An In-Depth Technical Guide to 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development. It provides a detailed exploration of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine, a compound of interest within the broader class of 5-aryl-4-aminopyrimidines, which are recognized for their diverse pharmacological potential. While a specific CAS number for this fluoro-derivative is not prominently listed in major chemical databases, this guide leverages data from its close structural analog, 5-(4-chlorophenyl)-2-methylpyrimidin-4-amine, and established synthetic methodologies to provide a robust framework for its synthesis, characterization, and potential applications.
Introduction to 5-Aryl-4-Aminopyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The 2-aminopyrimidine and 4-aminopyrimidine motifs are particularly prevalent in compounds designed to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] The introduction of an aryl group at the 5-position of the pyrimidine ring creates a class of compounds, 5-aryl-4-aminopyrimidines, with significant potential for targeted therapies. These derivatives have been investigated as inhibitors of various kinases, such as IRAK4 and CDK2, which are implicated in inflammatory diseases and cancer.[4][5]
This guide focuses on the fluoro-substituted analog, 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine. The strategic incorporation of a fluorine atom is a common tactic in drug design, often employed to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties.[6] This document will provide a projected profile of the compound, a reliable synthetic route, and an overview of its potential as a research tool in drug discovery.
Compound Identifiers and Physicochemical Properties
As of the latest database surveys, a dedicated CAS number for 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine has not been identified. However, its close analog, 5-(4-chlorophenyl)-2-methylpyrimidin-4-amine, is registered under CAS Number 872826-73-8 . This structural similarity allows for a reasoned prediction of the physicochemical properties of the fluoro-derivative.
Bioisosteric Rationale: Chlorine vs. Fluorine
The substitution of a chlorine atom with fluorine is a classic example of bioisosteric replacement in medicinal chemistry.[7] While both are halogens, their distinct properties can lead to significant differences in a molecule's behavior.[8][9]
-
Size and Electronegativity: Fluorine is smaller and more electronegative than chlorine. This can influence intramolecular and intermolecular interactions, including hydrogen bonding and dipole moments.
-
Metabolic Stability: The carbon-fluorine bond is stronger than the carbon-chlorine bond, often making fluorinated compounds more resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile.[6]
-
Lipophilicity: Fluorine substitution can have a variable effect on lipophilicity (LogP) compared to chlorine, depending on the electronic environment of the aromatic ring.
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties for 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine. These values are computationally derived and provide a valuable starting point for experimental design.
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₀FN₃ |
| Molecular Weight | 203.22 g/mol |
| XLogP3 | 2.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 1 |
| Exact Mass | 203.08587 |
| Topological Polar Surface Area | 51.8 Ų |
Synthesis and Characterization
The synthesis of 5-aryl-2-methylpyrimidin-4-amines is readily achievable through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly robust and versatile method.[10][11] This approach offers high yields and excellent functional group tolerance.
Proposed Synthetic Workflow
A plausible and efficient synthesis of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine involves the Suzuki coupling of a halogenated pyrimidine precursor with 4-fluorophenylboronic acid.
Caption: Proposed Suzuki coupling synthesis of the target compound.
Detailed Experimental Protocol: Suzuki Coupling
This protocol is a self-validating system, incorporating in-process checks and thorough final product characterization.
Materials:
-
5-Bromo-2-methylpyrimidin-4-amine
-
4-Fluorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane, anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-2-methylpyrimidin-4-amine (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Solvent Addition: Add a 4:1 mixture of anhydrous 1,4-dioxane and deionized water. The solvent volume should be sufficient to dissolve the reactants upon heating.
-
Degassing: Degas the mixture by bubbling argon through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with deionized water, followed by a brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine.
Analytical Characterization Protocol
-
Purity Assessment (HPLC): A reverse-phase HPLC method using a C18 column with a gradient of acetonitrile in water (containing 0.1% formic acid or trifluoroacetic acid) is suitable for determining the purity of the final compound.
-
Structural Verification (NMR):
-
¹H NMR: Expect characteristic signals for the pyrimidine and phenyl protons, as well as the methyl group.
-
¹³C NMR: The spectrum should show the correct number of carbon signals corresponding to the structure.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom on the phenyl ring.
-
-
Molecular Weight Confirmation (LC-MS): This technique will confirm the molecular weight of the synthesized compound.
Potential Biological Applications and Mechanism of Action
The 4-aminopyrimidine scaffold is a known "hinge-binder" for many protein kinases, making this class of compounds a fertile ground for the development of kinase inhibitors.[12] Derivatives of 5-aryl-4-aminopyrimidine have shown promise as inhibitors of various kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival.[1][4]
Hypothesized Biological Targets
Based on the activities of structurally related compounds, 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine is a candidate for investigation as an inhibitor of:
-
Cyclin-Dependent Kinases (CDKs): Involved in cell cycle regulation.[5]
-
Fibroblast Growth Factor Receptors (FGFRs): Often dysregulated in various cancers.[12]
-
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): A key mediator in inflammatory signaling.[4]
-
Polo-like Kinase 1 (PLK1): A critical regulator of mitosis.[13]
Conceptual Mechanism of Action: Kinase Inhibition
The diagram below illustrates a generalized signaling pathway that could be targeted by a 5-aryl-4-aminopyrimidine derivative. Inhibition of a key kinase in this pathway can block downstream signaling, leading to reduced cell proliferation and the induction of apoptosis.
Caption: Generalized kinase inhibition pathway.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine and its precursors. Fluorinated organic compounds, in particular, require careful handling.[14][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine represents a promising, yet underexplored, molecule for research in drug discovery. While it lacks a specific CAS identifier, its synthesis is feasible through well-established methods like the Suzuki coupling. Its structural similarity to known bioactive compounds, particularly kinase inhibitors, makes it a compelling candidate for screening and further development. The bioisosteric replacement of chlorine with fluorine is anticipated to confer favorable pharmacological properties. This guide provides the necessary foundational information for researchers to synthesize, characterize, and investigate the biological potential of this compound.
References
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021-04-07). MDPI. Retrieved from [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). NIH. Retrieved from [Link]
- Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine. (n.d.). Google Patents.
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). NIH. Retrieved from [Link]
-
Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2026-01-20). Chemical Science (RSC Publishing). Retrieved from [Link]
-
5-(4-Fluorophenyl)-4-methylpyridin-3-amine. (n.d.). PubChem. Retrieved from [Link]
-
Fluorine Safety. (n.d.). Purdue University. Retrieved from [Link]
-
Which halogen to choose? Comparing the effects of chlorine and fluo rine as bioisosteric substituents in drug design. (2026-01-08). ChemRxiv. Retrieved from [Link]
-
Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. (n.d.). NIH. Retrieved from [Link]
-
Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. (2025-05-18). Pandawa Institute Journals. Retrieved from [Link]
-
Studying Of Physico-Chemical Properties Of 5-(2-,3-Fluorophenyl)-4-((Aryl-, Geteryl) Yliden) Amino-1,2,4-Triazole-3-Thiols And Any Of Their Retrievalproducts. (2019-02-14). ResearchGate. Retrieved from [Link]
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (n.d.). ACS Publications. Retrieved from [Link]
-
Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (2025-08-09). ResearchGate. Retrieved from [Link]
-
Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2026-01-20). NIH. Retrieved from [Link]
-
Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022-02-01). ACS Chemical Health & Safety. Retrieved from [Link]
-
Preparation and characterization of some pyrimidine derivatives and study with CT DNA. (2023-09-29). AIP Conference Proceedings. Retrieved from [Link]
-
Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. (2022-04-04). PubMed Central. Retrieved from [Link]
-
N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. (2025). RSC Publishing. Retrieved from [Link]
-
5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. (n.d.). MDPI. Retrieved from [Link]
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). MDPI. Retrieved from [Link]
-
5-(4-Chlorophenyl)-2-fluoropyridine. (n.d.). NIH. Retrieved from [Link]
-
HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS. (n.d.). NJ.gov. Retrieved from [Link]
- Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. (n.d.). Google Patents.
-
Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2026-01-09). ResearchGate. Retrieved from [Link]
-
Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021-12-02). MDPI. Retrieved from [Link]
-
Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, molecular characterization of pyrimidine derivative: A combined experimental and theoretical investigation. (2017-03-18). ResearchGate. Retrieved from [Link]
-
2-Aminopyrimidine derivatives as anticancer drugs. (n.d.). ResearchGate. Retrieved from [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021-03-30). Semantic Scholar. Retrieved from [Link]
-
2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. (n.d.). NIH. Retrieved from [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (n.d.). PubMed Central. Retrieved from [Link]
- Novel synthesis of substituted 4-amino-pyrimidines. (2013-11-06). Google Patents.
-
Bioisosteric Replacements. (2021-01-30). Cambridge MedChem Consulting. Retrieved from [Link]
-
Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. (2017-07-01). PubMed. Retrieved from [Link]
-
Guide for the Safe Handling of Fluoropolymer Resins. (2025-09-08). Plastics Europe. Retrieved from [Link]
-
-
CHEMICAL AND PHYSICAL INFORMATION. (n.d.). ATSDR. Retrieved from [Link]
-
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021-01-04). PubMed Central. Retrieved from [Link]
-
Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022-02-28). NIH. Retrieved from [Link]
Sources
- 1. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study [mdpi.com]
- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 7. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. fluoropolymers.eu [fluoropolymers.eu]
- 16. nj.gov [nj.gov]
Synthesis pathways for 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine
An In-depth Technical Guide to the Synthesis of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine
Introduction
5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine is a substituted aminopyrimidine that serves as a crucial building block in contemporary medicinal chemistry and drug development. Its structural motif, featuring a pyrimidine core linked to a fluorinated phenyl ring, is prevalent in a range of biologically active molecules. The 4-amino and 2-methyl groups provide key vectors for further chemical modification, while the 5-aryl substitution pattern is critical for modulating physiochemical properties and target engagement. The presence of the fluorine atom on the phenyl ring is a common strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.
This guide provides a comprehensive overview of the principal synthetic pathways to 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine. It is designed for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying strategic and mechanistic rationale. We will explore two primary, field-proven strategies: the construction of the pyrimidine ring from acyclic precursors and the functionalization of a pre-formed pyrimidine core via modern cross-coupling techniques.
Retrosynthetic Analysis
A logical retrosynthetic analysis is the foundation for designing any efficient synthesis.[1] For our target molecule, two primary disconnections offer the most strategically sound approaches.
-
C-C Bond Disconnection: The bond between the pyrimidine C5 and the fluorophenyl ring is a prime candidate for disconnection. This suggests a carbon-carbon bond-forming reaction, such as a palladium-catalyzed cross-coupling, as the key final step. This approach relies on a suitably functionalized pyrimidine (e.g., a 5-halopyrimidine) and a corresponding organometallic phenyl reagent.
-
Pyrimidine Ring Disconnection: A more classical approach involves disconnecting the pyrimidine ring itself. This leads back to simpler, acyclic precursors. The most common strategy for forming a 4-aminopyrimidine is the condensation of an amidine with a three-carbon electrophilic partner, such as a β-keto nitrile or a related derivative that already incorporates the 4-fluorophenyl moiety.
The following diagram illustrates these two divergent retrosynthetic strategies.
Caption: Retrosynthetic analysis of the target molecule.
Pathway 1: Pyrimidine Ring Synthesis via Condensation
This classical and robust approach builds the heterocyclic core from the ground up. The strategy involves the condensation of acetamidine with a functionalized three-carbon synthon that already contains the 4-fluorophenyl group. A highly effective synthon for this transformation is an α-aryl-β-keto nitrile.
Causality and Mechanistic Insight: The reaction proceeds via a base-mediated condensation. A strong base, such as sodium ethoxide or sodium methoxide, serves a dual purpose: it deprotonates the acetamidine hydrochloride salt to generate the free amidine, and it can deprotonate the acidic α-carbon of the keto nitrile to form an enolate. The nucleophilic amidine then attacks the ketone carbonyl, followed by an intramolecular attack of the second amidine nitrogen onto the nitrile carbon. The subsequent cyclization and elimination of water yield the final aromatic pyrimidine ring. This one-pot reaction is highly efficient due to the thermodynamic stability of the resulting aromatic heterocycle.
Caption: Workflow for the condensation synthesis pathway.
Experimental Protocol: Condensation Synthesis
-
Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add absolute ethanol (20 volumes, e.g., 200 mL for a 10 g scale).
-
Base Addition: Carefully add sodium metal (1.2 equivalents) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely. Alternatively, use commercially available sodium ethoxide solution.
-
Reagent Addition: Once the solution has cooled to room temperature, add 2-(4-fluorophenyl)-3-oxopropanenitrile (1.0 equivalent) followed by acetamidine hydrochloride (1.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the mixture to room temperature and neutralize carefully with glacial acetic acid. Reduce the solvent volume in vacuo.
-
Isolation: Add water to the residue to precipitate the crude product. Filter the solid, wash with cold water, and then a minimal amount of cold ethanol.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 5-(4-fluorophenyl)-2-methylpyrimidin-4-amine.
Pathway 2: Synthesis via Palladium-Catalyzed Cross-Coupling
This modern approach leverages the power of transition metal catalysis to construct the C5-aryl bond. The Suzuki-Miyaura coupling is the most common and reliable method for this transformation. It involves the reaction of a 5-halo-2-methylpyrimidin-4-amine (typically the 5-bromo derivative) with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base.
Causality and Mechanistic Insight: The catalytic cycle is the cornerstone of this reaction's success.
-
Oxidative Addition: The active Palladium(0) catalyst oxidatively inserts into the carbon-halogen bond of the pyrimidine, forming a Palladium(II) complex.
-
Transmetalation: The base activates the boronic acid, facilitating the transfer of the 4-fluorophenyl group from boron to the palladium center. This is often the rate-limiting step. The choice of base and solvent is critical to ensure the solubility and reactivity of all components.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Palladium(0) catalyst and forming the desired product. The stability of the catalyst and the prevention of side reactions like dehalogenation are key challenges that are managed by the careful selection of ligands and reaction conditions.
Caption: Workflow for the Suzuki cross-coupling pathway.
Experimental Protocol: Suzuki Cross-Coupling
-
Setup: In a reaction vessel suitable for inert atmosphere chemistry, combine 5-bromo-2-methylpyrimidin-4-amine (1.0 equivalent), 4-fluorophenylboronic acid (1.2-1.5 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equivalents).
-
Solvent and Base Addition: Add a degassed solvent system, such as a 3:1 mixture of Toluene and Ethanol, followed by a degassed aqueous solution of a base (e.g., 2M sodium carbonate, 3.0 equivalents).
-
Inerting: Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reaction: Heat the biphasic mixture to 80-90 °C with vigorous stirring for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: The crude residue is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.
Comparative Summary of Synthesis Pathways
| Feature | Pathway 1: Condensation | Pathway 2: Cross-Coupling |
| Key Reagents | Acetamidine, 2-(4-Fluorophenyl)-3-oxopropanenitrile | 5-Bromo-2-methylpyrimidin-4-amine, 4-Fluorophenylboronic Acid |
| Catalyst/Base | Stoichiometric strong base (e.g., NaOEt) | Catalytic Palladium, Stoichiometric weak base (e.g., Na₂CO₃) |
| Typical Solvents | Alcohols (e.g., Ethanol) | Biphasic (e.g., Toluene/Water, DME/Water) |
| Atom Economy | High; most atoms from reactants are in the product. | Moderate; involves loss of bromine and boronic acid group. |
| Advantages | Convergent, often one-pot, uses inexpensive starting materials. | High functional group tolerance, reliable, modular for analogue synthesis. |
| Challenges | Availability and stability of the β-keto nitrile precursor. | Cost of palladium catalyst, potential for metal contamination in product. |
Conclusion
The synthesis of 5-(4-fluorophenyl)-2-methylpyrimidin-4-amine can be effectively achieved through two primary strategic approaches. The classical condensation pathway offers an atom-economical and often high-yielding route, contingent on the availability of the requisite three-carbon synthon. In contrast, the modern Suzuki cross-coupling pathway provides exceptional reliability and modularity, making it ideal for library synthesis and late-stage functionalization, albeit at a higher reagent and catalyst cost. The choice between these pathways will ultimately depend on project-specific factors including scale, cost, available starting materials, and the need for analogue synthesis. Both methods represent robust and validated systems for accessing this valuable chemical intermediate.
References
- Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
- Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.
-
Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. ResearchGate. [Link]
-
Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. National Institutes of Health (PMC). [Link]
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health. [Link]
-
Retrosynthesis Strategy in Organic Chemistry. Jurnal Universitas Muslim Indonesia. [Link]
Sources
An In-depth Technical Guide to the Spectroscopic Characterization of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine
Prepared by: Senior Application Scientist, Gemini Division
Introduction
5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine is a substituted pyrimidine derivative of significant interest to the pharmaceutical and agrochemical research sectors. The pyrimidine core is a foundational scaffold in numerous biologically active compounds, and the specific substitution pattern of this molecule—featuring a fluorophenyl group, a methyl group, and a primary amine—suggests potential applications in kinase inhibition or as a crucial intermediate in the synthesis of more complex bioactive agents.
Accurate structural elucidation and purity assessment are paramount in the drug development pipeline. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine. The content herein is designed for researchers, scientists, and drug development professionals, offering not just raw data but also field-proven insights into data acquisition and interpretation, thereby ensuring scientific integrity and trustworthiness in analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.
Proton (¹H) NMR Spectroscopy
Proton NMR provides detailed information about the number of different types of protons, their electronic environments, and their connectivity.
Predicted ¹H NMR Data Summary
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind Assignment |
| ~ 8.20 | Singlet (s) | 1H | H6 (Pyrimidine) | Located on an electron-deficient pyrimidine ring, deshielded by adjacent nitrogen atoms. |
| ~ 7.50 | Triplet or dd | 2H | H2', H6' (Fluorophenyl) | Aromatic protons ortho to the fluorine atom, showing coupling to both the fluorine and the meta protons. |
| ~ 7.20 | Triplet or t | 2H | H3', H5' (Fluorophenyl) | Aromatic protons meta to the fluorine atom, coupled to the ortho protons. |
| ~ 5.80 | Broad Singlet (br s) | 2H | -NH₂ | Amine protons are typically broad due to quadrupole broadening and chemical exchange. |
| ~ 2.50 | Singlet (s) | 3H | -CH₃ | Methyl protons are isolated and thus appear as a singlet in a typical aliphatic region. |
| Note: Predicted values are based on standard chemical shift tables and data from analogous pyrimidine structures. Solvent: DMSO-d₆. |
Expert Interpretation & Causality
The ¹H NMR spectrum is expected to be highly informative. The lone proton on the pyrimidine ring (H6) is anticipated to be the most downfield signal (excluding the amine protons in some solvents) due to the strong deshielding effect of the heterocyclic nitrogen atoms. The protons on the 4-fluorophenyl ring often present as a complex, second-order multiplet that can be approximated as two triplets or doublet of doublets, characteristic of a para-substituted, symmetrical benzene ring containing a heteroatom like fluorine. The primary amine protons typically appear as a broad singlet, the chemical shift of which can be highly dependent on solvent, concentration, and temperature. The methyl group, being attached to the pyrimidine ring, appears as a sharp singlet, confirming the absence of adjacent protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Tuning and Shimming: The instrument automatically tunes the probe to the correct frequency and shims the magnetic field to ensure homogeneity, which is critical for high resolution.
-
Acquisition: Acquire the spectrum using standard parameters for a ¹H experiment (e.g., 400 MHz spectrometer). A typical acquisition involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. 16 to 64 scans are typically averaged to improve the signal-to-noise ratio.
-
Processing: The resulting Free Induction Decay (FID) is processed by applying a Fourier transform, followed by phase and baseline correction, to yield the final spectrum.
Workflow for ¹H NMR Analysis
Caption: Workflow for acquiring a high-resolution ¹H NMR spectrum.
Carbon-¹³C (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule.
Predicted ¹³C NMR Data Summary
| Predicted Chemical Shift (δ, ppm) | Assignment | Causality Behind Assignment |
| ~ 165.0 | C2 (Pyrimidine) | Carbon attached to two nitrogen atoms, highly deshielded. |
| ~ 162.0 (d, ¹JCF ≈ 245 Hz) | C4' (Fluorophenyl) | Carbon directly bonded to fluorine, showing a large one-bond C-F coupling constant. |
| ~ 160.0 | C4 (Pyrimidine) | Carbon bonded to the amine group and a ring nitrogen. |
| ~ 158.0 | C6 (Pyrimidine) | Aromatic carbon in the electron-deficient pyrimidine ring. |
| ~ 130.0 (d, ³JCF ≈ 8 Hz) | C2', C6' (Fluorophenyl) | Carbons ortho to fluorine, showing smaller three-bond C-F coupling. |
| ~ 129.0 (d, ⁴JCF ≈ 3 Hz) | C1' (Fluorophenyl) | Ipso-carbon attached to the pyrimidine ring. |
| ~ 116.0 (d, ²JCF ≈ 21 Hz) | C3', C5' (Fluorophenyl) | Carbons meta to fluorine, showing two-bond C-F coupling. |
| ~ 110.0 | C5 (Pyrimidine) | Carbon attached to the fluorophenyl group. |
| ~ 25.0 | -CH₃ | Typical chemical shift for a methyl group attached to an sp² carbon. |
| Note: Predicted values are based on standard chemical shift tables and data from analogous pyrimidine structures.[1][2] Solvent: DMSO-d₆. 'd' denotes a doublet due to C-F coupling. |
Expert Interpretation & Causality
The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine unique carbon environments. The carbons of the pyrimidine ring are generally found downfield, with C2 and C4 being the most deshielded due to their direct attachment to electronegative nitrogen atoms.[3] A key feature is the splitting of the fluorophenyl carbon signals due to coupling with the ¹⁹F nucleus. The carbon directly bonded to fluorine (C4') will appear as a doublet with a very large one-bond coupling constant (¹JCF), while other carbons in the ring will show smaller two-, three-, and four-bond couplings, which is a definitive diagnostic feature for the presence and position of the fluorine atom. The methyl carbon appears at the upfield end of the spectrum, consistent with an sp³-hybridized carbon.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required to obtain a good spectrum in a reasonable time due to the low natural abundance of ¹³C.
-
Instrument Setup: The experiment is set up similarly to the ¹H experiment.
-
Acquisition: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30) is run. This involves broadband decoupling of protons to simplify the spectrum to singlets (except for carbons coupled to fluorine). Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.
-
Processing: The FID is processed using a Fourier transform, followed by phase and baseline correction.
Workflow for ¹³C NMR Analysis
Sources
The Enduring Legacy and Therapeutic Promise of Pyrimidine Derivatives: A Comprehensive Technical Guide for Researchers
The pyrimidine scaffold, a fundamental heterocyclic motif, stands as a cornerstone in the landscape of medicinal chemistry and drug discovery. Its prevalence in the architecture of life, forming the nucleobases uracil, thymine, and cytosine, has perpetually inspired chemists to explore its synthetic diversification and therapeutic potential. This technical guide provides an in-depth exploration of pyrimidine derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, multifaceted biological activities, and the critical structure-activity relationships that govern their efficacy. Beyond a mere recitation of facts, this guide delves into the causality behind experimental choices and provides actionable protocols, empowering researchers to navigate this fertile area of chemical biology.
I. The Pyrimidine Core: A Privileged Scaffold in Medicinal Chemistry
The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, possesses a unique combination of physicochemical properties that make it a "privileged scaffold" in drug design. Its ability to engage in hydrogen bonding, π-π stacking, and dipole-dipole interactions allows for high-affinity binding to a wide array of biological targets. Furthermore, the pyrimidine core is readily amenable to chemical modification at multiple positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize potency and selectivity.
Caption: The core structure of pyrimidine with key positions for substitution.
II. Synthetic Strategies for Accessing Pyrimidine Derivatives
The construction of the pyrimidine ring and its subsequent functionalization are mature fields of organic synthesis, with a rich history of named reactions and modern catalytic methods. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
A. Classical Condensation Reactions: The Biginelli Reaction
One of the most enduring and efficient methods for the synthesis of dihydropyrimidinones is the Biginelli reaction. This one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea under acidic conditions provides rapid access to a diverse range of functionalized pyrimidine derivatives.[1][2][3] The reaction proceeds through a series of intermediates, including an iminium ion, which then undergoes cyclization and dehydration to afford the final product.[2]
Experimental Protocol: Synthesis of a Dihydropyrimidinone via the Biginelli Reaction [4][5]
-
Reactant Preparation: In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.5 mmol).
-
Catalyst Addition: Add a catalytic amount of a Lewis or Brønsted acid (e.g., 5 mol% Yb(OTf)₃ or a few drops of concentrated HCl).[1]
-
Reaction Conditions: The reaction can be performed under solvent-free conditions by heating the mixture at 80-100 °C, or in a solvent such as ethanol with reflux.[4][5]
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. If a precipitate forms, it can be collected by vacuum filtration and washed with cold ethanol. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
B. Modern Cross-Coupling Methods: The Suzuki-Miyaura Coupling
For the synthesis of arylated or heteroarylated pyrimidines, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable tools. This reaction involves the coupling of a halopyrimidine (typically chloro- or bromopyrimidine) with an organoboron reagent (a boronic acid or boronate ester) in the presence of a palladium catalyst and a base.[6] The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide range of substituents at various positions of the pyrimidine ring.
Caption: Workflow for Suzuki-Miyaura cross-coupling in pyrimidine synthesis.
Experimental Protocol: Suzuki-Miyaura Coupling of a Chloropyrimidine [7][8]
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the chloropyrimidine (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent, such as a mixture of 1,4-dioxane and water.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
III. The Broad Spectrum of Biological Activities
Pyrimidine derivatives have demonstrated a remarkable range of pharmacological activities, leading to their development as therapeutic agents for a multitude of diseases.[9]
A. Anticancer Activity
The role of pyrimidine derivatives in oncology is particularly prominent.[2][10] Many clinically approved anticancer drugs, such as 5-fluorouracil and gefitinib, feature a pyrimidine core. Their mechanisms of action are diverse and include:
-
Antimetabolites: Pyrimidine analogs can mimic endogenous nucleobases and, upon incorporation into DNA or RNA, disrupt nucleic acid synthesis and repair, leading to cell death. 5-Fluorouracil is a classic example of this class.
-
Kinase Inhibitors: A significant number of pyrimidine derivatives function as inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[11] A prime example is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[11][12]
EGFR Inhibition: The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and migration.[13] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Pyrimidine-based inhibitors, such as gefitinib and erlotinib, act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its downstream signaling.[13]
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine derivative.
B. Antiviral, Antimicrobial, and Anti-inflammatory Activities
Beyond cancer, pyrimidine derivatives have shown significant promise as antiviral, antimicrobial, and anti-inflammatory agents.[14] For instance, certain pyrimidine nucleoside analogs are effective inhibitors of viral polymerases, while others have demonstrated potent activity against various bacterial and fungal strains.[14] Additionally, some pyrimidine-containing compounds have been shown to modulate inflammatory pathways, suggesting their potential in treating inflammatory disorders.
IV. Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of a pyrimidine derivative and its biological activity is paramount for rational drug design. SAR studies guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.
SAR of Pyrimidine-Based EGFR Inhibitors:
A common strategy in the design of pyrimidine-based EGFR inhibitors involves a 2,4-disubstituted pyrimidine core. The substituent at the 4-position often interacts with the hinge region of the ATP-binding pocket of EGFR, while the substituent at the 2-position can be modified to improve solubility and other drug-like properties.
| Compound | R1 (Position 4) | R2 (Position 2) | EGFR IC₅₀ (nM) | Reference |
| 1a | 3-chloro-4-fluoroaniline | 4-(dimethylamino)crotonamide | 2.5 | [15] |
| 1b | 3-ethynylaniline | 4-(dimethylamino)crotonamide | 1.8 | [15] |
| 1c | Aniline | 4-(dimethylamino)crotonamide | 15.2 | [15] |
| 2a | 3-chloro-4-fluoroaniline | 4-(diethylamino)crotonamide | 3.1 | [15] |
| 2b | 3-chloro-4-fluoroaniline | N-methyl-4-(dimethylamino)but-2-enamide | 4.8 | [15] |
This table presents a selection of data to illustrate SAR principles. IC₅₀ values are indicative and can vary based on assay conditions.
From the table, it is evident that small modifications to the substituents on the pyrimidine ring can have a significant impact on inhibitory activity. For instance, the presence of a halogen or an ethynyl group at the meta-position of the aniline ring at position 4 (compounds 1a and 1b) generally leads to higher potency compared to an unsubstituted aniline (compound 1c).
V. Biological Evaluation: Assessing Cytotoxicity
A fundamental step in the evaluation of potential anticancer agents is the assessment of their cytotoxicity against cancer cell lines. The MTT assay is a widely used colorimetric assay to determine cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity [16][17][18]
-
Cell Seeding: Seed cancer cells (e.g., A549 human lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
VI. Conclusion and Future Perspectives
The pyrimidine scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. Its inherent drug-like properties and synthetic tractability ensure its enduring relevance in medicinal chemistry. Future research will likely focus on the development of more selective and potent pyrimidine derivatives through the application of advanced synthetic methodologies, computational modeling, and a deeper understanding of the underlying biology of disease. The exploration of novel biological targets for pyrimidine-based drugs and the development of innovative drug delivery systems will undoubtedly open new avenues for the treatment of a wide range of human ailments.
VII. References
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). National Institutes of Health. Available at: [Link]
-
Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. (2021). National Institutes of Health. Available at: [Link]
-
Synthesis and anticancer activity of new dihydropyrimidinone derivatives. (2018). ResearchGate. Available at: [Link]
-
BIGINELLI DIHYDROPYRIMIDINE SYNTHESIS. (n.d.). Mercer University. Available at: [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). National Institutes of Health. Available at: [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed. Available at: [Link]
-
GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION. (n.d.). Chemistry Journal of Moldova. Available at: [Link]
-
Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. (2023). National Institutes of Health. Available at: [Link]
-
Synthesis and anticancer activity of new dihydropyrimidinone derivatives. (2018). PubMed. Available at: [Link]
-
(PDF) Cell sensitivity assays: The MTT assay. (2005). ResearchGate. Available at: [Link]
-
Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. (2022). ACS Publications. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). National Institutes of Health. Available at: [Link]
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2023). MDPI. Available at: [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Publishing. Available at: [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). MDPI. Available at: [Link]
-
Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. (2023). National Institutes of Health. Available at: [Link]
-
Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. (2020). National Institutes of Health. Available at: [Link]
-
Synthesis of dihydropyrimidinones via Biginelli multi-component reaction. (2012). Academia.edu. Available at: [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. (2018). MDPI. Available at: [Link]
-
Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. (2015). National Institutes of Health. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. Available at: [Link]
-
The Biginelli dihydropyrimidone synthesis using polyphosphate ester as a mild and efficient cyclocondensation/dehydration reagent. (2000). ResearchGate. Available at: [Link]
-
Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors. (2020). PubMed. Available at: [Link]
-
Chemi-Verse™ EGFR Kinase Assay Kit. (n.d.). BPS Bioscience. Available at: [Link]
-
Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. (2021). RSC Publishing. Available at: [Link]
-
Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme. (2022). ResearchGate. Available at: [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Available at: [Link]
-
New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. (2024). National Institutes of Health. Available at: [Link]
-
Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). Available at: [Link]
-
Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. (n.d.). Available at: [Link]
-
Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone derivatives. (2024). ChemRxiv. Available at: [Link]
-
Preparation of Dihydropyrimidone. (2021). YouTube. Available at: [Link]
-
Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. (2023). MDPI. Available at: [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2022). MDPI. Available at: [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2023). International Journal of Pharmaceutical Research and Applications. Available at: [Link]
-
Suzuki–Miyaura Coupling. (2016). Royal Society of Chemistry. Available at: [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Synthesis and anticancer activity of new dihydropyrimidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (PDF) Synthesis of dihydropyrimidinones via Biginelli multi-component reaction [academia.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy [mdpi.com]
- 14. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ijprajournal.com [ijprajournal.com]
An In-depth Technical Guide to In Silico Docking Studies of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine
A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
This guide provides a comprehensive, technically detailed walkthrough for conducting in silico molecular docking studies on 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine. Eschewing a rigid template, this document is structured to logically flow from foundational principles to practical application, mirroring the thought process of a seasoned computational chemist. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.
Foundational Principles: Understanding the "Why" Before the "How"
Molecular docking is a powerful computational technique used in structure-based drug design to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] At its core, the process involves two key steps: predicting the ligand's conformation, position, and orientation within the binding site (posing) and assessing the binding affinity.[1] A lower binding energy generally indicates a higher binding affinity.[2]
The aminopyrimidine scaffold, present in our molecule of interest, is a well-established pharmacophore in medicinal chemistry, known to interact with various protein kinases and epigenetic targets. Derivatives have shown promise as inhibitors of Polo-like kinase 4 (PLK4), Epidermal Growth Factor Receptor (EGFR), Aurora kinases, and Bromodomain-containing protein 4 (BRD4), many of which are implicated in cancer and inflammatory diseases.[1][2][3][4][5][6][7][8][9][10][11] This existing body of knowledge provides a strong rationale for exploring the potential interactions of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine with these protein families.
The Criticality of Target Selection and Validation
The success of any docking study hinges on the quality of the chosen protein structure and the validation of the docking protocol. An ideal protein structure, typically obtained from the Protein Data Bank (PDB), should have a high resolution (ideally <2.5 Å) and be co-crystallized with a ligand that is structurally similar to the molecule being studied. This co-crystallized ligand serves as a crucial reference point for validating the docking protocol through a process called re-docking. Re-docking involves extracting the co-crystallized ligand and then docking it back into the same binding site. A successful re-docking, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose (typically <2.0 Å), provides confidence in the docking parameters.
For this guide, we will focus on Bromodomain-containing protein 4 (BRD4) as our target. BRD4 is a key epigenetic reader and a promising therapeutic target for various diseases, including cancer and inflammation.[6][10] Several high-resolution crystal structures of BRD4 in complex with pyrimidine-based inhibitors are available in the PDB, making it an excellent candidate for this study.
The Experimental Workflow: A Step-by-Step Guide
This section details the complete workflow for the in silico docking of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine against BRD4. We will utilize AutoDock Vina, a widely used and robust open-source docking program, and PyMOL for visualization and analysis.
Overall Workflow Diagram
Caption: Overall workflow for the in silico docking study.
Ligand Preparation
The first step is to obtain the 3D structure of our ligand, 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine, and prepare it for docking.
Protocol:
-
Obtain Ligand Structure:
-
Search for "5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine" in PubChem or other chemical databases. A 3D conformer in SDF format is ideal. If a direct hit is not found, construct the molecule in a chemical drawing software (e.g., ChemDraw, MarvinSketch) and export it as a 3D SDF file.
-
-
Convert to PDBQT Format:
-
AutoDock Vina requires ligands to be in the PDBQT format, which includes partial charges and atom types. We will use AutoDockTools (ADT) for this conversion.
-
In ADT:
-
Go to Ligand -> Input -> Open and select your SDF file.
-
Go to Ligand -> Torsion Tree -> Detect Root.
-
Go to Ligand -> Output -> Save as PDBQT.
-
-
Receptor Preparation
We will use the crystal structure of BRD4(1) in complex with a pyrimidine-based inhibitor (PDB ID: 7REK) for our study.[1] The co-crystallized ligand will be used for re-docking validation.
Protocol:
-
Download PDB File:
-
Go to the RCSB PDB website (rcsb.org) and download the PDB file for 7REK.
-
-
Prepare the Receptor in ADT:
-
Open ADT and go to File -> Read Molecule and select the downloaded PDB file (7REK.pdb).
-
Remove water molecules and any non-essential heteroatoms: Edit -> Delete Water. Select and delete any other non-protein molecules except for the co-crystallized ligand (for now).
-
Add polar hydrogens: Edit -> Hydrogens -> Add -> Polar Only.
-
Compute Gasteiger charges: Edit -> Charges -> Compute Gasteiger.
-
Save the prepared receptor as a PDBQT file: Grid -> Macromolecule -> Choose -> 7REK -> Select Molecule. Then File -> Save -> Write PDBQT.
-
-
Extract the Co-crystallized Ligand:
-
Open the original 7REK.pdb file in a text editor or a molecular viewer like PyMOL.
-
Select the co-crystallized ligand (in this case, residue name R6S) and save it as a separate PDB file (e.g., R6S_crystal.pdb).
-
Prepare this ligand as a PDBQT file following the ligand preparation protocol in section 2.2. This will be used for re-docking.
-
Grid Box Generation
The grid box defines the search space for the docking simulation. It should be centered on the active site of the protein and large enough to accommodate the ligand.
Protocol:
-
Center the Grid on the Co-crystallized Ligand:
-
In ADT, with the prepared receptor loaded, go to Grid -> Grid Box.
-
A box will appear around the protein. You can adjust the center and dimensions of the box.
-
To easily center the box, you can select the atoms of the co-crystallized ligand (if still present) and ADT can automatically center the grid on the selection.
-
Alternatively, you can find the coordinates of the center of the co-crystallized ligand from the PDB file or by using a visualization tool.
-
-
Set Grid Dimensions:
-
Adjust the size_x, size_y, and size_z parameters to ensure the box is large enough to allow the ligand to rotate freely but not excessively large, which would increase computation time. A good starting point is a box that extends about 10-15 Å beyond the ligand in each dimension.
-
-
Save the Grid Configuration:
-
Record the center coordinates and dimensions. These will be used in the AutoDock Vina configuration file.
-
Molecular Docking with AutoDock Vina
With the prepared ligand and receptor, and the grid parameters defined, we can now perform the docking.
Protocol:
-
Create a Configuration File:
-
Create a text file (e.g., conf.txt) with the following information:
-
-
Run AutoDock Vina:
-
Open a terminal or command prompt and navigate to the directory containing your files.
-
Execute the following command:
-
Re-docking Validation
This step is crucial to validate our docking protocol.
Protocol:
-
Dock the Co-crystallized Ligand:
-
Create a new configuration file, this time specifying the prepared co-crystallized ligand (R6S_crystal.pdbqt) as the ligand.
-
Run AutoDock Vina as before.
-
-
Calculate RMSD:
-
Open PyMOL and load the original PDB structure (7REK.pdb) and the output file from the re-docking (R6S_docked.pdbqt).
-
Align the protein chains of both structures.
-
Use the rms_cur command in PyMOL to calculate the RMSD between the heavy atoms of the co-crystallized ligand and the best-scoring docked pose.
-
An RMSD value below 2.0 Å indicates a successful validation.
-
Analysis and Interpretation of Results
The output of AutoDock Vina provides several docked poses with their corresponding binding affinities (in kcal/mol).
Quantitative Data Summary
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Mode (lower bound) | RMSD from Best Mode (upper bound) |
| 1 | -X.X | 0.000 | 0.000 |
| 2 | -X.X | X.XXX | X.XXX |
| 3 | -X.X | X.XXX | X.XXX |
| ... | ... | ... | ... |
This table should be populated with the actual results from the docking log file.
Visualization of Binding Interactions
PyMOL is an excellent tool for visualizing the interactions between the docked ligand and the protein.
Protocol:
-
Load Structures:
-
Open PyMOL and load the prepared receptor PDBQT file and the docking output PDBQT file.
-
-
Visualize Interactions:
-
Display the protein in cartoon representation and the ligand in stick representation.
-
Identify and display the amino acid residues in the binding pocket.
-
Use the dist command to show hydrogen bonds:
-
-
Generate a 2D Interaction Diagram:
-
Use a web server like PLIP (Protein-Ligand Interaction Profiler) to generate a detailed 2D diagram of the interactions, including hydrogen bonds, hydrophobic interactions, and salt bridges.
-
Interaction Analysis Workflow
Caption: Workflow for analyzing protein-ligand interactions.
Conclusion and Future Directions
This guide has provided a comprehensive and scientifically rigorous framework for conducting in silico docking studies of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine against the BRD4 protein. By following the detailed protocols for ligand and receptor preparation, docking, validation, and analysis, researchers can generate reliable hypotheses about the binding mode and affinity of this compound.
The predicted binding poses and interactions can serve as a foundation for further studies, such as:
-
Lead Optimization: Modifying the ligand structure to enhance binding affinity and selectivity.
-
Molecular Dynamics Simulations: To assess the stability of the predicted binding pose over time.
-
In Vitro Biological Assays: To experimentally validate the computational predictions.
By integrating these computational and experimental approaches, researchers can accelerate the drug discovery and development process.
References
-
A Beginner's Guide to Molecular Docking. (n.d.). ETFLIN. Retrieved January 23, 2026, from [Link]
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Pyronaridine as a Bromodomain-Containing Protein 4-N-Terminal Bromodomain (BRD4-BD1) Inhibitor: In Silico Database Mining, Molecular Docking, and Molecular Dynamics Simulation. (2023). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Displaying Biochemical Properties. (2014). PyMOL Wiki. Retrieved January 23, 2026, from [Link]
-
Molecular Docking: A powerful approach for structure-based drug discovery. (2015). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
How can I calculate RMSD between two ligands (crystal and docked)?. (2015). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. Retrieved January 23, 2026, from [Link]
-
Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site. (2022). PubMed. Retrieved January 23, 2026, from [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. Retrieved January 23, 2026, from [Link]
-
Generating grid box for Docking using Vina. (2024). YouTube. Retrieved January 23, 2026, from [Link]
-
Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. (2020). PubMed. Retrieved January 23, 2026, from [Link]
-
Visualizing hydrogen bonds in PyMol. (2014). WordPress.com. Retrieved January 23, 2026, from [Link]
-
PyMOL: Determination of hydrogen bonding interactions. (n.d.). User Guide - HbindViz. Retrieved January 23, 2026, from [Link]
-
Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. (2024). PubMed. Retrieved January 23, 2026, from [Link]
-
Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression. (2023). The Journal of Clinical Investigation. Retrieved January 23, 2026, from [Link]
-
Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. (2023). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Discovery of novel bromodomain-containing protein 4 (BRD4-BD1) inhibitors combined with 3d-QSAR, molecular docking and molecular dynamics in silico. (2024). PubMed. Retrieved January 23, 2026, from [Link]
-
Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
Sources
- 1. Pyronaridine as a Bromodomain-Containing Protein 4-N-Terminal Bromodomain (BRD4-BD1) Inhibitor: In Silico Database Mining, Molecular Docking, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel bromodomain-containing protein 4 (BRD4-BD1) inhibitors combined with 3d-QSAR, molecular docking and molecular dynamics in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Guide to Kinase Inhibitor Screening Using 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine
Introduction: The Prominence of the Aminopyrimidine Scaffold in Kinase Inhibition
The relentless pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology.[1][2] Kinases, as central regulators of cellular signaling, represent a large and "druggable" target class.[2] Within the vast chemical space of kinase inhibitors, the aminopyrimidine scaffold has emerged as a privileged structure.[3][4] Its ability to form key hydrogen bond interactions with the kinase hinge region, a conserved motif within the ATP-binding pocket, makes it an ideal foundation for developing potent inhibitors.[3][5] This document provides a comprehensive guide for researchers on utilizing a novel aminopyrimidine-based compound, 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine, for kinase inhibitor screening and characterization.
5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine belongs to a class of compounds with significant potential for kinase inhibition. The phenylaminopyrimidine moiety is a well-established pharmacophore found in numerous FDA-approved kinase inhibitors.[4] The fluorine substitution on the phenyl ring can enhance binding affinity and modulate metabolic stability, making it a desirable feature in drug design.[6] This application note will detail a systematic approach to evaluate the inhibitory activity and selectivity profile of this compound, providing researchers with the necessary protocols to integrate it into their drug discovery workflows.
Compound Profile: 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine
| Property | Value |
| IUPAC Name | 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine |
| Molecular Formula | C₁₁H₁₀FN₃ |
| Molecular Weight | 203.22 g/mol |
| Chemical Structure | (A chemical structure image would be placed here in a real document) |
| Core Scaffold | 2-Aminopyrimidine |
PART 1: The Kinase Inhibitor Screening Cascade
A tiered approach is the most efficient strategy for characterizing a novel kinase inhibitor.[7] This involves an initial broad screening against a panel of kinases to identify potential targets, followed by more detailed secondary assays to quantify potency and selectivity.
Diagram: Kinase Inhibitor Screening Workflow
Caption: A typical workflow for kinase inhibitor screening.
PART 2: Detailed Experimental Protocols
Protocol 2.1: Primary Screening using a Luminescence-Based Assay (Kinase-Glo®)
The Kinase-Glo® assay is a robust, homogeneous luminescent assay that measures the amount of ATP remaining in solution following a kinase reaction.[8][9] A decrease in ATP consumption (higher luminescence) indicates kinase inhibition.[10]
Principle of the Assay: Kinase + Substrate + ATP → Phosphorylated Substrate + ADP Remaining ATP + Luciferin/Luciferase → Light (Luminescence)
Materials:
-
5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine (stock solution in DMSO)
-
Kinase of interest and its corresponding substrate
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)[8]
-
ATP solution
-
Assay buffer (specific to the kinase)
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes or automated liquid handler
-
Luminometer
Procedure:
-
Compound Plating: Prepare a working solution of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine in assay buffer. Dispense the compound into the assay plate to a final concentration of 10 µM. Include wells for positive control (known inhibitor) and negative control (DMSO vehicle).
-
Kinase Reaction Initiation: Add the kinase and its specific substrate to each well.
-
Incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the kinase.[11]
-
Start the Reaction: Add ATP to each well to initiate the kinase reaction. The final ATP concentration should ideally be at or near the Km for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.[1]
-
Kinase Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range.
-
Detection: Add an equal volume of Kinase-Glo® reagent to each well.[9]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis: Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Luminescence_compound - Luminescence_background) / (Luminescence_DMSO - Luminescence_background))
A "hit" is typically defined as a compound that exhibits >50% inhibition at the screening concentration.
Protocol 2.2: IC50 Determination using TR-FRET Assay (LanthaScreen®)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a sensitive and robust technology for measuring kinase activity.[12] The LanthaScreen® assay uses a terbium-labeled antibody that recognizes a phosphorylated substrate, leading to FRET with a fluorescein label on the substrate.
Principle of the Assay: A terbium (Tb)-labeled anti-phospho-substrate antibody serves as the donor, and a fluorescein-labeled substrate acts as the acceptor. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into proximity and generating a TR-FRET signal.
Diagram: TR-FRET Kinase Assay Principle
Sources
- 1. news-medical.net [news-medical.net]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The oral fluorinated pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. crossfire-oncology.com [crossfire-oncology.com]
- 8. Kinase-Glo® Luminescent Kinase Assays [promega.com]
- 9. ebiotrade.com [ebiotrade.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for the Purification of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine
Introduction
5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine is a key intermediate in the synthesis of various biologically active molecules, making its purity a critical parameter for the successful development of pharmaceuticals and other fine chemicals.[1] Impurities, even in trace amounts, can lead to undesirable side reactions, reduced efficacy, and potential toxicity in the final products. This document provides a comprehensive guide to the purification of this compound, offering detailed protocols for common and effective techniques. The selection of a suitable purification method is contingent on the scale of the synthesis, the nature of the impurities, and the desired final purity level.
The protocols herein are designed to be robust and adaptable, providing researchers, scientists, and drug development professionals with the necessary tools to obtain high-purity 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine. The causality behind experimental choices is explained to empower the user to troubleshoot and optimize these methods for their specific needs.
Understanding the Compound and Potential Impurities
The structure of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine, with its pyrimidine core, aromatic fluorophenyl group, and amine functionalities, dictates its physicochemical properties and the likely impurities. Potential impurities may arise from unreacted starting materials, by-products of the synthetic route, and degradation products. Common synthetic routes to similar pyrimidine derivatives may involve condensation reactions, which can lead to incompletely cyclized intermediates or regioisomers.[2][3]
Key Physicochemical Properties Influencing Purification:
-
Polarity: The presence of amine groups and the pyrimidine ring nitrogen atoms imparts a degree of polarity to the molecule.
-
Aromaticity: The fluorophenyl and pyrimidine rings provide rigidity and potential for π-π stacking interactions.
-
Hydrogen Bonding: The primary amine group can act as both a hydrogen bond donor and acceptor, influencing solubility in protic solvents.
-
Fluorine Substitution: The fluorine atom can modulate the electronic properties and lipophilicity of the molecule.[4]
Purification Strategies: A Comparative Overview
The choice of purification technique is a critical decision. Below is a comparative table of the most applicable methods for 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine.
| Technique | Principle | Advantages | Disadvantages | Typical Purity |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Cost-effective, scalable, can yield highly pure crystalline material. | Requires suitable solvent, potential for product loss in the mother liquor. | >99% |
| Column Chromatography | Separation based on differential adsorption of components onto a solid stationary phase. | Highly versatile, effective for a wide range of impurities, good for small to medium scale. | Can be time-consuming and solvent-intensive, requires careful optimization. | >98% |
| Preparative HPLC | High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Highest resolution, suitable for challenging separations and high-purity requirements.[5][6] | Expensive, limited scalability, requires specialized equipment. | >99.5% |
Experimental Protocols
Recrystallization
Recrystallization is often the most efficient method for purifying solid compounds, provided a suitable solvent is identified. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should either be highly soluble or insoluble at all temperatures.
Protocol: Single Solvent Recrystallization
-
Solvent Screening: Begin by testing the solubility of a small amount of the crude 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine in various solvents at room temperature and upon heating. Suitable starting points for pyrimidine derivatives include alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), and aromatic hydrocarbons (toluene).[2][7][8]
-
Dissolution: In a flask equipped with a reflux condenser, add the chosen solvent to the crude material. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add a minimal amount of additional hot solvent to ensure complete dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The rate of cooling influences crystal size; slower cooling generally results in larger, purer crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Diagram: Recrystallization Workflow
Caption: Workflow for the purification of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine by recrystallization.
Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities. For 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine, normal-phase chromatography using silica gel is a suitable approach.[7][9]
Protocol: Flash Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture). Gradually increase the polarity of the eluent to move the compounds down the column. A common gradient for compounds of this nature would be from pure hexane to increasing proportions of ethyl acetate.
-
Fraction Collection: Collect fractions of the eluate in test tubes.
-
Purity Analysis: Monitor the separation by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.[10]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The resulting solid is the purified 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine.
Diagram: Column Chromatography Process
Caption: Step-by-step process of purification via column chromatography.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For the highest purity, especially for pharmaceutical applications, preparative HPLC is the method of choice.[5][6][11][12] The presence of the fluorophenyl group may suggest the use of a fluorinated stationary phase for enhanced selectivity.[4][13][14]
Protocol: Reversed-Phase Preparative HPLC
-
Method Development: Develop an analytical scale HPLC method first to determine the optimal mobile phase and column. A C18 column is a good starting point.[15] The mobile phase will typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape.
-
System Preparation: Equilibrate the preparative HPLC system, including the larger-bore column, with the chosen mobile phase.
-
Sample Preparation: Dissolve the crude or partially purified product in the mobile phase or a compatible solvent. Filter the sample solution to remove any particulate matter.
-
Injection and Separation: Inject the sample onto the column and begin the chromatographic run. The separation can be isocratic (constant mobile phase composition) or a gradient (changing mobile phase composition).
-
Fraction Collection: Use a fraction collector triggered by UV detection to collect the peak corresponding to the pure 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine.
-
Post-Purification Workup: Combine the fractions containing the pure product. The organic solvent is typically removed by rotary evaporation. If the mobile phase contained non-volatile buffers, further purification steps like solid-phase extraction or lyophilization may be necessary.
Purity Assessment
The purity of the final product should be rigorously assessed using appropriate analytical techniques.
| Analytical Method | Principle | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Quantitative purity (area percent), detection of impurities.[16][17] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Purity assessment for volatile impurities, structural information on impurities.[16] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Structural confirmation, detection of structurally related impurities. |
| Melting Point | The temperature at which a solid turns into a liquid. | A sharp melting point range is indicative of high purity.[10] |
A combination of these methods is recommended to ensure the comprehensive characterization of the purified 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine.
References
- Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
-
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online. [Link]
- Preparation of 4-methylpyrimidines.
-
Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. ResearchGate. [Link]
- Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.
-
2-Methylpyrimidin-4-amine. PubChem. [Link]
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. National Institutes of Health. [Link]
-
What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? ResearchGate. [Link]
-
What is Preparative HPLC | Find Your Purification HPLC System. Agilent. [Link]
-
Analytical Methods. OPUS. [Link]
-
The Power of Preparative HPLC Systems. Teledyne LABS. [Link]
-
Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5h-Cyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Journal of Chemical Health Risks. [Link]
-
Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. National Institutes of Health. [Link]
- Separation of aromatic fluoro-compound and aromatic nitro-compound.
-
4-Amino-5-aminometil-2-metilpirimidina. Chem-Impex. [Link]
-
Principles in preparative HPLC. University of Warwick. [Link]
-
Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. MDPI. [Link]
- Method for analyzing purity of 2,4,5-triamino-6-hydroxy pyrimidine sulfate sample by utilizing titration.
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. [Link]
-
Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Publishing. [Link]
-
Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Liquid Chromatography & Related Technologies. [Link]
-
Practical aspects of preparative HPLC in pharmaceutical development and production. ResearchGate. [Link]
-
Application Compendium Solutions for Preparative HPLC. Knauer. [Link]
-
Green Synthesis of Pyrimidine Derivative. ResearchGate. [Link]
-
Column Chromatography. YouTube. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
- 4. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 7. N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. warwick.ac.uk [warwick.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. academic.oup.com [academic.oup.com]
- 15. jchr.org [jchr.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Comprehensive Guide to the Analytical Characterization of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine
Introduction and Analytical Strategy
5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine is a substituted aminopyrimidine. The presence of a fluorophenyl group, a pyrimidine core, and an amine functionality dictates a multi-faceted analytical approach. The fluorine atom offers a unique spectroscopic handle (¹⁹F NMR), while the aromatic systems provide strong chromophores for UV-based detection. The basic amine group necessitates careful pH control in chromatographic separations.
Our objective is to build a complete analytical profile of the molecule. This is not merely a sequence of tests but an interconnected system where each technique provides orthogonal data to confirm and validate the findings of the others. The overall workflow is designed to move from initial identity confirmation to quantitative purity and impurity analysis, and finally to solid-state characterization.
Figure 1: A phased analytical workflow for comprehensive characterization.
Physicochemical Properties & In-Silico Prediction
Before commencing wet lab analysis, understanding the predicted properties of the molecule is crucial for method development. These values help in selecting solvents, estimating chromatographic retention, and anticipating potential stability issues.
| Property | Predicted Value | Significance for Analysis |
| Molecular Formula | C₁₁H₁₀FN₃ | Foundation for all mass spectrometry calculations. |
| Molecular Weight | 203.22 g/mol | Used for preparing standard solutions and for mass confirmation. |
| Exact Mass | 203.0862 Da | Target mass for High-Resolution Mass Spectrometry (HRMS) to confirm elemental composition. |
| XLogP3 | 2.1 - 2.5 (Estimated) | Suggests good retention on reversed-phase (e.g., C18) columns and low to moderate aqueous solubility. |
| pKa (Most Basic) | 3.5 - 4.5 (Estimated for pyrimidine N) | Critical for HPLC method development; mobile phase pH should be set at least 2 units away from the pKa to ensure a single ionic state. |
| Hydrogen Bond Donors | 1 (from -NH₂) | Influences solubility and potential for intermolecular interactions (polymorphism). |
| Hydrogen Bond Acceptors | 3 (from pyrimidine Ns and F) | Influences solubility and interaction with polar solvents. |
Chromatographic Analysis for Purity and Assay
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for purity and assay determination of pharmaceutical compounds due to its high resolving power and reproducibility[1][2].
Rationale for Method Development
The goal is to develop a stability-indicating method capable of separating the main peak from any process-related impurities or degradation products.
-
Stationary Phase: A C18 column is the logical starting point due to the molecule's predicted LogP, providing sufficient hydrophobic interaction for retention[1].
-
Mobile Phase: A combination of an aqueous buffer and an organic modifier (like acetonitrile or methanol) is standard. The buffer is critical. Given the estimated pKa of the amine group, a mobile phase pH of <2.5 or >6.5 is recommended. An acidic mobile phase (e.g., 0.1% formic acid in water) is often preferred as it protonates the amine, leading to sharp, symmetrical peak shapes.
-
Detection: The conjugated aromatic system (pyrimidine and fluorophenyl rings) is expected to have strong UV absorbance. A photodiode array (PDA) detector is ideal to monitor multiple wavelengths and assess peak purity. A wavelength of approximately 254 nm is a good starting point.
Protocol: RP-HPLC Method Validation
This protocol is designed to be self-validating by incorporating system suitability tests and adhering to ICH Q2(R2) guidelines[3][4].
1. Equipment and Materials:
-
HPLC system with quaternary pump, autosampler, column thermostat, and PDA detector.
-
C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Reference Standard (RS) of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine (characterized >99.5% purity).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (or other suitable buffer components).
2. Chromatographic Conditions (Starting Point):
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Standard for small molecules with moderate hydrophobicity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH for consistent protonation and good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 10% to 90% B over 15 min, hold 5 min, re-equilibrate | A scouting gradient to determine the optimal elution conditions. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | PDA, 254 nm (scan 200-400 nm) | Allows for quantification and spectral analysis for peak purity assessment. |
| Injection Vol. | 5 µL | To be optimized based on concentration and sensitivity. |
3. Validation Protocol Steps:
-
System Suitability: Before any analysis, inject a standard solution (e.g., 20 µg/mL) six times. The results must meet pre-defined criteria (e.g., RSD for peak area <1.0%, tailing factor <1.5, theoretical plates >5000) to ensure the system is performing correctly.
-
Specificity: Analyze a blank (diluent), a placebo (if in formulation), the active substance, and a spiked sample containing known impurities. The method must demonstrate that the main peak is free from interference. Peak purity analysis via PDA is essential.
-
Linearity: Prepare a series of at least five concentrations (e.g., 1-50 µg/mL). Plot peak area against concentration. The correlation coefficient (r²) should be ≥0.999.
-
Accuracy (Recovery): Analyze samples at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. The mean recovery should be within 98.0% to 102.0%.
-
Precision (Repeatability & Intermediate):
-
Repeatability: Analyze six replicate preparations at 100% concentration on the same day. RSD should be ≤1.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two sets of data should be ≤2.0%.
-
-
Limit of Detection (LOD) & Quantitation (LOQ): Determine based on signal-to-noise ratio (typically 3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary method parameters (e.g., pH ±0.2 units, column temperature ±5 °C, flow rate ±10%) and assess the impact on the results. The system suitability criteria should still be met.
Spectroscopic Structural Elucidation
Mass Spectrometry (MS)
Rationale: MS provides direct evidence of the molecular weight and, with high resolution, the elemental formula. It is the definitive technique for identity confirmation. Electrospray Ionization (ESI) in positive mode is ideal for this molecule due to the basic nitrogen atoms, which are readily protonated to form [M+H]⁺ ions.
Protocol:
-
Sample Preparation: Prepare a ~10 µg/mL solution in 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatograph.
-
Analysis:
-
Perform a full scan analysis in positive ESI mode.
-
Expected Result: A prominent peak at m/z 204.0935, corresponding to the [M+H]⁺ ion of C₁₁H₁₁FN₃⁺ (calculated exact mass: 204.0935). The measured mass should be within 5 ppm of the theoretical mass.
-
Perform MS/MS fragmentation on the parent ion (m/z 204.1) to aid in structural confirmation by observing characteristic losses (e.g., loss of methyl group, fragments of the pyrimidine ring).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR provides unambiguous confirmation of the chemical structure by mapping the carbon-hydrogen framework and detecting the unique fluorine atom.
Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the substance in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. 2D experiments like COSY and HSQC can be used to confirm assignments.
Predicted Spectral Features:
-
¹H NMR:
-
A singlet around 2.3-2.6 ppm (3H, -CH₃).
-
A broad singlet for the -NH₂ protons (2H), which may exchange with D₂O.
-
Signals in the aromatic region (7.0-8.5 ppm) for the fluorophenyl and pyrimidine protons. The protons on the fluorophenyl ring will show characteristic doublet of doublets or triplet patterns due to coupling with the ¹⁹F atom.
-
-
¹³C NMR:
-
A signal for the methyl carbon (~20-25 ppm).
-
Multiple signals in the aromatic/heteroaromatic region (110-170 ppm). Carbons on the fluorophenyl ring will show C-F coupling.
-
-
¹⁹F NMR:
-
A single resonance, likely a multiplet due to coupling with adjacent aromatic protons. The chemical shift will be characteristic of a fluoro-aromatic compound[5].
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR is a rapid, non-destructive technique to confirm the presence of key functional groups.
Protocol:
-
Sample Preparation: Use Attenuated Total Reflectance (ATR) for solid samples or prepare a KBr pellet.
-
Analysis: Acquire the spectrum from 4000 to 400 cm⁻¹.
Expected Characteristic Bands:
-
~3450-3300 cm⁻¹: N-H stretching vibrations (asymmetric and symmetric) of the primary amine.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~1650-1580 cm⁻¹: C=N and C=C stretching of the pyrimidine and phenyl rings.
-
~1620-1580 cm⁻¹: N-H scissoring (bending) vibration.
-
~1250-1200 cm⁻¹: Strong C-F stretching vibration.
Solid-State Characterization
Thermal analysis provides critical information on the material's melting behavior, polymorphism, stability, and the presence of residual solvents or water[6][7].
Sources
- 1. researchgate.net [researchgate.net]
- 2. jchr.org [jchr.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 7. resolvemass.ca [resolvemass.ca]
Application Note: Strategic Deployment of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine in High-Throughput Screening for Kinase Inhibitor Discovery
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine nucleus is a cornerstone of medicinal chemistry, representing a privileged scaffold in a multitude of approved therapeutics.[1][2] Its heterocyclic structure, rich in nitrogen atoms, allows for a diverse array of hydrogen bonding interactions, making it an ideal framework for designing targeted inhibitors.[1][2] Pyrimidine derivatives are particularly prominent as kinase inhibitors, where they often function as ATP-competitive ligands by occupying the adenine binding pocket.[3][4] Compounds such as Imatinib, a broad-spectrum tyrosine kinase inhibitor, feature related nitrogen-containing heterocyclic cores, underscoring the therapeutic potential of this chemical class.
This application note focuses on a specific, representative compound, 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine , as a candidate for high-throughput screening (HTS) campaigns aimed at discovering novel kinase inhibitors. While this exact molecule is presented as a model, the principles, protocols, and workflows described herein are broadly applicable to the screening of similar small molecule libraries against various protein kinase targets. We will explore the causality behind experimental design, from initial biochemical assays to secondary cell-based validation, providing a robust framework for its evaluation.
Core Rationale: Why Screen 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine?
The structure of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine suggests significant potential as a kinase inhibitor scaffold:
-
ATP Mimicry: The 4-aminopyrimidine core is a bioisostere of the adenine base in ATP, predisposing it to bind within the highly conserved ATP-binding cleft of kinases.
-
Hydrogen Bonding: The exocyclic amine and ring nitrogens can form critical hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.[3]
-
Structural Handles for Optimization: The 2-methyl and 5-phenyl groups provide vectors for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) to improve potency and selectivity during hit-to-lead campaigns.[5]
Given these features, a logical starting point for an HTS campaign is to screen this compound against a panel of therapeutically relevant kinases, for instance, those implicated in oncology such as Polo-like Kinase 4 (PLK4) or Aurora Kinases.[6][7]
HTS Workflow: A Multi-Faceted Approach
A successful HTS campaign is a staged process, designed to efficiently identify true hits while minimizing false positives.[5][8] The workflow begins with a highly sensitive and scalable primary biochemical assay, followed by more physiologically relevant secondary and cell-based assays.
Caption: A robust HTS workflow for kinase inhibitor discovery.
Protocols for Primary and Secondary Screening
The choice of assay technology is critical for the success of an HTS campaign.[9][10] The primary screen must be robust, rapid, and cost-effective, while orthogonal and secondary assays validate the initial findings using different detection principles to eliminate technology-specific artifacts.
Primary Screen: Fluorescence Polarization (FP) Kinase Assay
Principle: FP is a homogenous assay that measures the change in the rotational speed of a fluorescently labeled molecule (a tracer) upon binding to a larger partner (the kinase).[11][12] When the tracer is unbound, it tumbles rapidly, resulting in low polarization of emitted light. When bound to the kinase, its tumbling slows, increasing the polarization. A test compound that displaces the tracer from the kinase's active site will cause a decrease in polarization, signaling inhibition.[13][14]
Protocol: Kinase-X Inhibition Screen using FP
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Kinase-X Solution: Prepare a 2x working concentration of recombinant Kinase-X in Assay Buffer. The final concentration should be optimized to be at or below the Kd of the tracer.
-
Tracer Solution: Prepare a 2x working concentration of the fluorescently labeled ATP-competitive tracer in Assay Buffer. The final concentration is typically low nanomolar (e.g., 1-5 nM).
-
Compound Plates: Serially dilute 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine and other library compounds in 100% DMSO. Use liquid handling robotics to dispense nanoliter volumes into 384- or 1536-well assay plates, followed by the addition of Assay Buffer to create a 4x final concentration.
-
-
Assay Execution (in 384-well format):
-
Add 5 µL of 2x Kinase-X solution to each well of the assay plate containing 2.5 µL of 4x compound.
-
Controls: Include wells with DMSO only (high signal, 0% inhibition) and wells with a known potent inhibitor or no kinase (low signal, 100% inhibition).
-
Incubate for 15 minutes at room temperature to allow compound-kinase binding.
-
Add 5 µL of 2x Tracer solution to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an FP-capable plate reader, measuring parallel (I||) and perpendicular (I⊥) fluorescence intensity.
-
-
Data Analysis:
-
Calculate polarization (mP) for each well.
-
Determine the Z'-factor for the assay plate to assess quality (a Z' > 0.5 is considered excellent).[5][10]
-
Normalize data to controls and identify initial "hits" as compounds that cause inhibition greater than three standard deviations from the mean of the DMSO control.
-
Orthogonal Screen: AlphaLISA® Kinase Assay
Principle: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based, no-wash immunoassay.[15][16] A biotinylated substrate peptide is captured by streptavidin-coated Donor beads. A specific antibody recognizing the phosphorylated substrate is conjugated to Acceptor beads.[17] Upon kinase-mediated phosphorylation of the substrate, the Donor and Acceptor beads are brought into proximity. Excitation of the Donor bead at 680 nm produces singlet oxygen, which diffuses to the nearby Acceptor bead, triggering an energy transfer cascade that results in light emission at 615 nm.[18][19] An inhibitor prevents substrate phosphorylation, leading to a loss of signal.
Protocol: Kinase-X Inhibition Screen using AlphaLISA®
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.
-
Kinase-X Solution: Prepare a 4x working concentration of Kinase-X in Kinase Buffer.
-
Substrate/ATP Mix: Prepare a 4x mix of biotinylated substrate peptide and ATP in Kinase Buffer. The ATP concentration should be at its Km value.
-
Detection Mix: Prepare a 1x mix of AlphaLISA Acceptor beads and AlphaLISA Streptavidin-Donor beads in AlphaLISA buffer.
-
-
Assay Execution (in 384-well format):
-
Add 2.5 µL of 4x compound solution (from the hit confirmation plate) to the assay wells.
-
Add 2.5 µL of 4x Kinase-X solution and incubate for 15 minutes.
-
Initiate the kinase reaction by adding 5 µL of the 4x Substrate/ATP mix.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding 5 µL of 1x Detection Mix containing EDTA.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an Alpha-enabled plate reader.
-
-
Data Analysis:
-
Calculate IC₅₀ values from the dose-response curves for compounds that show activity in both the FP and AlphaLISA assays. This dual confirmation provides high confidence in the biochemical activity.
-
| Parameter | Fluorescence Polarization (FP) | AlphaLISA® |
| Principle | Measures molecular rotation changes | Proximity-based energy transfer |
| Format | Homogeneous, no-wash | Homogeneous, no-wash |
| Key Reagents | Fluorescent tracer, Kinase | Biotinylated substrate, Phospho-antibody, Donor/Acceptor beads |
| Signal | Decrease in polarization upon inhibition | Decrease in luminescence upon inhibition |
| Primary Use Case | Primary HTS, binding kinetics | Orthogonal screen, enzymatic activity |
Table 1: Comparison of Primary and Orthogonal Assay Technologies.
Cell-Based Secondary Assays: Bridging to Physiological Relevance
Biochemical hits must be validated in a cellular context to confirm membrane permeability, on-target activity, and functional consequences.[20] Phenotypic screening observes the effect of a compound on the overall cellular phenotype, which is a powerful approach when the precise mechanism of a disease is not fully understood.[][22][23]
Protocol: Anti-Proliferation Assay in a Cancer Cell Line
Principle: This assay measures the ability of a compound to inhibit the growth of a cancer cell line known to be dependent on the kinase target (e.g., a breast cancer cell line for a PLK4 inhibitor).[6] Cell viability is typically measured using reagents like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Cell Culture:
-
Culture the selected cancer cell line (e.g., MDA-MB-231) in the recommended growth medium at 37°C and 5% CO₂.
-
Harvest cells and seed them into 384-well, white, clear-bottom plates at a pre-optimized density (e.g., 1000 cells/well). Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of the confirmed biochemical hit, 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine, in the appropriate cell culture medium.
-
Remove the overnight medium from the cell plates and add the compound-containing medium. Include DMSO-only controls.
-
-
Incubation and Measurement:
-
Incubate the plates for 72 hours.
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent according to the manufacturer's protocol.
-
Measure luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence data to the DMSO controls.
-
Plot the dose-response curve and calculate the GI₅₀ (concentration for 50% growth inhibition). A potent GI₅₀ value provides strong evidence of a functionally relevant, cell-active compound.
-
Caption: Workflow for a cell-based anti-proliferation assay.
Conclusion and Future Directions
The strategic application of HTS is a cornerstone of modern drug discovery. By employing the pyrimidine scaffold of molecules like 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine, researchers can tap into a chemically validated space for kinase inhibition. The workflow detailed here, beginning with a high-sensitivity FP assay, confirmed by an orthogonal AlphaLISA screen, and validated in a cell-based proliferation assay, provides a self-validating system for identifying high-quality lead compounds. Successful identification of cell-active hits from this cascade warrants progression into full-scale medicinal chemistry efforts to optimize potency, selectivity, and ADME properties, ultimately paving the way for preclinical development.
References
-
Cieplik, J., et al. (2011). N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3162. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 295763, 2-Methylpyrimidin-4-amine. [Link]
-
Lv, P., et al. (2021). Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors. Bioorganic & Medicinal Chemistry, 29, 115876. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 15555460, 5-(4-Fluorophenyl)-4-methylpyridin-3-amine. [Link]
-
Wiedemann, J., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. ResearchGate. [Link]
-
Zhao, P., et al. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology, 13, 1035620. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. Molecules, 28(14), 5334. [Link]
- Google Patents. (2002). Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
-
Al-Ostath, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
-
An, R., & Kulkarni, R. P. (2018). Cell-based phenotypic screening endpoints for phenotype-based drug discovery. ResearchGate. [Link]
-
ResearchGate. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. [Link]
-
Macarrón, R., & Hertzberg, R. P. (2009). Design and implementation of high-throughput screening assays. Methods in Molecular Biology, 565, 1-32. [Link]
-
BMG LABTECH. Fluorescence Polarization Detection. [Link]
-
BMG LABTECH. (2019). High-throughput screening (HTS). [Link]
-
ResearchGate. (2023). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. [Link]
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1335-1351. [Link]
-
Chen, P., et al. (2018). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). ACS Medicinal Chemistry Letters, 9(12), 1234-1239. [Link]
-
BPS Bioscience. (2024). Fluorescence Polarization Assays. YouTube. [Link]
-
Goldstein, J. L., et al. (2007). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. Journal of Medicinal Chemistry, 50(21), 5039-5053. [Link]
-
ResearchGate. (n.d.). Working principle of the AlphaLISA assay. [Link]
-
ResearchGate. (2016). High Throughput Screening: Methods and Protocols. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 44630535, 4-Amino-5-fluoro-2-methoxypyrimidine. [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. [Link]
-
Taylor & Francis Online. (2023). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. [Link]
-
Yevich, J. P., et al. (1992). Synthesis and Biological Characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and Analogues as Potential Atypical Antipsychotic Agents. Journal of Medicinal Chemistry, 35(24), 4516-4525. [Link]
-
Li, D., et al. (2019). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. European Journal of Medicinal Chemistry, 164, 535-551. [Link]
-
Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]
-
Technology Networks. (2023). Phenotypic Screening: A Powerful Tool for Drug Discovery. [Link]
-
Klionsky, D. J., et al. (2023). Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. ACS Chemical Biology, 18(5), 986-995. [Link]
-
Zhang, J. H., et al. (2013). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery, 8(5), 575-586. [Link]
-
Bitesize Bio. (2021). A New Frontier in Protein Quantitation: AlphaLISA. [Link]
-
ResearchGate. (2020). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents. [Link]
-
BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. [Link]
-
Anderson, M., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4213-4226. [Link]
-
An, F., & Kulkarni, R. P. (2018). Cell and small animal models for phenotypic drug discovery. Drug Discovery Today, 23(11), 1849-1858. [Link]
-
Wikipedia. (n.d.). Fluorescence polarization immunoassay. [Link]
-
Zhang, X., et al. (2014). High-throughput Screening Identifies Ceefourin 1 and Ceefourin 2 as Highly Selective Inhibitors of Multidrug Resistance Protein 4 (MRP4). Biochemical Pharmacology, 91(1), 97-107. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and implementation of high-throughput screening assays [pubmed.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 12. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Fluorescence polarization immunoassay - Wikipedia [en.wikipedia.org]
- 15. revvity.com [revvity.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. iccb.med.harvard.edu [iccb.med.harvard.edu]
- 18. researchgate.net [researchgate.net]
- 19. Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. technologynetworks.com [technologynetworks.com]
- 23. Cell and small animal models for phenotypic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Formulation Strategies for 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine in Preclinical Animal Studies
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine, a novel heterocyclic compound, for preclinical animal studies. Given the limited publicly available data on this specific molecule, this guide emphasizes a systematic, experimentally-driven approach to formulation development. We will explore strategies for characterizing the physicochemical properties of the active pharmaceutical ingredient (API), selecting appropriate excipients, and preparing various types of formulations suitable for common routes of administration in animal research. The protocols provided herein are designed to be self-validating, ensuring the development of stable and bioavailable formulations for reliable in vivo evaluation.
Introduction: The Challenge of Formulating Novel Pyrimidine Derivatives
Pyrimidine and its derivatives are a cornerstone in medicinal chemistry, with applications ranging from anticancer to antimicrobial agents[1][2][3]. The biological activity of these compounds is often closely linked to their structural modifications[4][5][6]. However, many novel heterocyclic compounds, including substituted pyrimidines, exhibit poor aqueous solubility, which presents a significant hurdle for preclinical development. Inadequate solubility can lead to low and erratic bioavailability, making it difficult to establish clear dose-response relationships and potentially masking the true efficacy or toxicity of a promising new chemical entity (NCE)[7][8].
Pre-formulation Assessment: Characterizing the API
Before a stable and effective formulation can be developed, a fundamental understanding of the API's physicochemical properties is essential[7][9]. This initial assessment will inform the selection of an appropriate formulation strategy.
Initial Physicochemical Property Evaluation
A crucial first step is to determine the basic properties of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine.
-
Appearance and Morphology: Visual inspection of the compound (e.g., crystalline, amorphous, color) and particle size analysis.
-
Melting Point: Determined by techniques such as Differential Scanning Calorimetry (DSC) to assess purity and solid-state form.
-
pKa Determination: The ionization constant (pKa) is critical for understanding the pH-dependent solubility of the compound. Given the amine group, the compound is likely to have a basic pKa. This can be determined experimentally via potentiometric titration or calculated using specialized software.
-
LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD) at physiological pH will indicate the lipophilicity of the compound, which influences its absorption and distribution.
Solubility Screening
A systematic solubility screening in a range of pharmaceutically acceptable vehicles is the cornerstone of preclinical formulation development. This will help identify the most promising formulation approach.
Table 1: Recommended Vehicles for Initial Solubility Screening
| Vehicle Category | Examples | Rationale |
| Aqueous Buffers | Phosphate Buffered Saline (PBS) at pH 7.4, Citrate Buffer at pH 4.5 | Determines intrinsic aqueous solubility and pH-dependency. |
| Co-solvents | Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol, Dimethyl Sulfoxide (DMSO) | Often used to solubilize poorly water-soluble compounds for oral and parenteral administration.[10] |
| Surfactants | Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL, Solutol® HS 15 | Can increase solubility by forming micelles.[8][11] |
| Lipids/Oils | Corn oil, Sesame oil, Medium-Chain Triglycerides (MCTs) | Suitable for lipophilic compounds and can enhance lymphatic absorption.[10][11] |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Can form inclusion complexes to increase the solubility of hydrophobic molecules.[10] |
Protocol 1: Equilibrium Solubility Determination
-
Add an excess amount of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine to a known volume of each selected vehicle in a glass vial.
-
Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Express solubility in mg/mL.
Formulation Development Strategies
Based on the results of the solubility screening, a suitable formulation strategy can be selected. The goal is to develop a formulation that is stable, safe for the chosen animal species, and provides adequate drug exposure for the intended study[12].
Decision Tree for Formulation Strategy
The following diagram illustrates a decision-making process for selecting a formulation strategy based on the API's solubility.
Caption: Decision tree for selecting a formulation strategy.
Aqueous Solutions
If the compound exhibits sufficient solubility in aqueous buffers to achieve the desired dose, a simple solution is the preferred formulation due to its homogeneity and ease of administration.
Protocol 2: Preparation of an Aqueous Solution
-
Calculate the required amount of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine and a suitable buffer (e.g., PBS pH 7.4).
-
In a sterile container, add the API to approximately 80% of the final volume of the buffer.
-
Stir until the API is completely dissolved. Gentle heating or sonication may be used if necessary, but the stability of the compound under these conditions must be verified.
-
Adjust the pH if necessary.
-
Bring the solution to the final volume with the buffer.
-
Filter the solution through a 0.22 µm sterile filter for parenteral administration.
Co-solvent and Surfactant-Based Formulations
For compounds with poor aqueous solubility, co-solvents and surfactants can be employed to create a solution. It is crucial to use the minimum amount of organic solvent or surfactant necessary to achieve solubilization and to ensure the excipients are well-tolerated in the chosen animal model.
Table 2: Common Co-solvent and Surfactant Systems
| Formulation Type | Vehicle Composition | Common Routes |
| PEG 400/Water | 10-60% PEG 400 in water or saline | Oral, IV, IP |
| PEG 400/PG/Water | Varies, e.g., 30% PEG 400, 10% Propylene Glycol in water | Oral, IV, IP |
| Tween 80/Saline | 5-10% Tween® 80 in saline | Oral, IV |
| Solutol HS 15/Water | 10-20% Solutol® HS 15 in water | Oral, IV |
Protocol 3: Preparation of a Co-solvent Formulation
-
Weigh the required amount of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine.
-
Add the co-solvent(s) (e.g., PEG 400) and vortex or sonicate until the compound is fully dissolved.
-
Slowly add the aqueous component (e.g., water or saline) to the organic solution while stirring to avoid precipitation.
-
Visually inspect the final formulation for any signs of precipitation.
Suspensions
If adequate solubility cannot be achieved in any acceptable vehicle, a suspension may be necessary, particularly for oral administration. The goal is to create a uniform dispersion of fine drug particles.
Protocol 4: Preparation of an Aqueous Suspension
-
Micronize the API to a uniform, small particle size to improve dissolution and minimize settling.
-
Select a suitable suspending agent (e.g., 0.5% w/v carboxymethylcellulose or 0.2% w/v Tween® 80) in an aqueous vehicle.
-
Gradually add the micronized API to the vehicle while homogenizing to ensure uniform wetting and dispersion.
-
Continuously stir the suspension during dosing to maintain homogeneity.
Formulation Characterization and Stability
Once a prototype formulation is developed, its key characteristics and stability must be assessed to ensure consistent performance throughout the animal study.
Essential Characterization
-
Appearance: Clear, colorless, free of particulates (for solutions); uniform, opaque (for suspensions).
-
pH and Osmolality: Particularly important for parenteral formulations to ensure physiological compatibility.
-
Viscosity: Relevant for ease of administration, especially for suspensions.
-
Concentration Verification: The concentration of the API in the final formulation should be confirmed by a validated analytical method.
Stability Assessment
Short-term stability studies should be conducted under the expected storage and handling conditions of the animal study.
Protocol 5: Short-Term Stability Study
-
Prepare a batch of the final formulation.
-
Aliquot the formulation into multiple sealed containers.
-
Store the containers at different conditions (e.g., refrigerated at 2-8°C, room temperature at 25°C).
-
At specified time points (e.g., 0, 4, 24, 48 hours, and 7 days), analyze samples for:
-
Appearance
-
API concentration (potency)
-
Presence of degradation products (purity) by HPLC.
-
-
For suspensions, also assess the ease of resuspension.
Workflow for Preclinical Formulation Development
The following diagram outlines the overall workflow for developing a preclinical formulation for a novel compound.
Caption: Overall workflow for preclinical formulation development.
Conclusion
The successful formulation of a novel compound like 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine for animal studies is a critical step in the drug discovery and development process. Due to the absence of specific physicochemical data for this molecule, a systematic, experimental approach is paramount. By following the protocols and strategies outlined in this guide, researchers can effectively characterize the API, select an appropriate formulation strategy, and prepare a stable and well-characterized formulation. This diligent approach will ultimately lead to more reliable and reproducible data from in vivo studies, enabling a clear assessment of the compound's therapeutic potential.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9819937, N-(4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide. [Link]
-
Reinemeyer, C. R. (2018). Formulations and Clinical Uses of Pyrimidine Compounds in Domestic Animals. In Anthelmintics for Human and Veterinary Use. IntechOpen. [Link]
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230. [Link]
-
Krasavin, M., et al. (2018). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. ResearchGate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 135472147, 5-(4-Fluorophenyl)-4-methylpyridin-3-amine. [Link]
-
Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules (Basel, Switzerland), 25(15), 3438. [Link]
-
Vemula, V. R., & Lagishetty, V. (2012). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 13(3), 947–958. [Link]
-
SGS. (n.d.). Preclinical Formulation Development. [Link]
-
Mavromoustakos, T., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules (Basel, Switzerland), 26(11), 3236. [Link]
-
Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. ResearchGate. [Link]
-
Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Kinam Park. [Link]
-
Sharma, P. C., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 861961. [Link]
-
Hammouda, M. M., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(18), 12051–12081. [Link]
-
Kumar, S., & Singh, A. (2017). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. Journal of Drug Delivery and Therapeutics, 7(6), 72-79. [Link]
- Google Patents. (2002). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
-
Huang, W., et al. (2019). Chemical structure, physical properties, yield, and biological activities of compounds 9a-r. ResearchGate. [Link]
-
Varano, F., et al. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A 1 and A 2A Receptors, and Efficacy in Animal Models of Depression. Molecules (Basel, Switzerland), 26(11), 3236. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 44630535, 4-Amino-5-fluoro-2-methoxypyrimidine. [Link]
-
Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]
-
ResearchGate. (2023). (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. [Link]
-
Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. [Link]
Sources
- 1. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
- 7. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Preclinical Formulation Development | SGS [sgs.com]
- 10. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kinampark.com [kinampark.com]
- 12. altasciences.com [altasciences.com]
Troubleshooting & Optimization
Technical Support Center: Crystallization of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine
Welcome to the technical support guide for 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine. This document provides field-proven insights, detailed protocols, and robust troubleshooting advice to guide researchers, scientists, and drug development professionals in obtaining high-quality crystalline material. The methodologies described herein are built upon fundamental principles of small-molecule crystallization and data from analogous aminopyrimidine structures.
Frequently Asked Questions (FAQs)
Q1: What are the key molecular features of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine that influence its crystallization?
A1: Understanding the molecule's structure is the first step to developing a robust crystallization protocol.
-
Aminopyrimidine Core: The pyrimidine ring and the exocyclic amine group provide multiple sites for hydrogen bonding (both donor and acceptor sites). This suggests that polar, protic solvents may be effective.[1][2][3] These interactions are often crucial in forming a stable crystal lattice.
-
4-Fluorophenyl Group: The fluorophenyl ring adds rigidity and introduces the potential for non-covalent interactions, such as π-π stacking and C-H···F interactions.[4][5] The presence of fluorine can significantly influence crystal packing and physical properties.[6][7]
-
Overall Polarity: The combination of the polar aminopyrimidine head and the relatively nonpolar fluorophenyl tail gives the molecule a moderate polarity. This profile suggests that a range of organic solvents, particularly alcohols, ketones, and esters, should be screened for suitability.[8]
Q2: Which solvent systems should I start with for screening?
A2: Based on the molecular structure and empirical data from similar compounds, a systematic screening approach is recommended.[9][10][11] The ideal solvent will exhibit high solubility at elevated temperatures and low solubility at room temperature or below.[12]
Start with common, moderately polar solvents. Alcohols are often an excellent starting point for aminopyrimidines.[1]
| Solvent Class | Primary Candidates | Rationale & Potential Outcome |
| Alcohols | Methanol, Ethanol, Isopropanol | Often provide the ideal solubility gradient for aminopyrimidines. Excellent choice for initial cooling crystallization trials.[10] |
| Ketones | Acetone, Methyl Ethyl Ketone | Good solvating power. Can be prone to rapid evaporation, so care must be taken to ensure slow cooling.[13] |
| Esters | Ethyl Acetate | A versatile solvent that often works well in binary systems with anti-solvents like hexanes or heptane.[8] |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF | Good "good" solvents for anti-solvent methods. Less likely to work as a single-solvent system for cooling crystallization. |
| Hydrocarbons | Heptane, Hexane, Toluene | Likely to have low solubility. Primarily useful as anti-solvents to induce precipitation from a more polar solution.[8] |
| Water | Aqueous mixtures | Unlikely to be a good solvent on its own due to the aromatic rings, but can be explored as an anti-solvent if the compound is soluble in a water-miscible solvent like ethanol or acetone. |
Q3: What is the difference between cooling crystallization and anti-solvent crystallization, and when should I use each?
A3: Both methods aim to create a supersaturated solution, the driving force for crystallization, but they achieve it differently.[14]
-
Cooling Crystallization: This method relies on the principle that the solubility of your compound is significantly lower at cooler temperatures. It is generally the first method to try due to its simplicity. It is most effective when you can identify a single solvent that dissolves the compound well when hot but poorly when cold.[15]
-
Anti-solvent Crystallization: This technique is used when a suitable single solvent for cooling cannot be found. The compound is dissolved in a "good" solvent in which it is very soluble, and a "bad" solvent (the anti-solvent) in which it is insoluble is slowly added.[16][17] This reduces the overall solvating power of the mixture, forcing the compound out of solution.[18] This method offers excellent control over the rate of supersaturation.
Experimental Protocols & Methodologies
Protocol 1: Single-Solvent Cooling Crystallization
This protocol aims to produce crystals by slowly cooling a saturated solution.
-
Solvent Selection: Using small test tubes, test the solubility of ~10-20 mg of your compound in 0.5 mL of various solvents from the screening table (e.g., ethanol, isopropanol, ethyl acetate).
-
Self-Validation Check: A good candidate solvent will dissolve the compound completely upon heating (e.g., in a 60-80°C water bath) but show significant precipitation upon cooling to room temperature and then to 0-4°C in an ice bath.
-
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the bulk of your crude 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine. Add the chosen solvent dropwise while heating and stirring (e.g., on a hot plate) until the compound is fully dissolved. Use the minimum amount of hot solvent necessary.
-
Expert Insight: Using excessive solvent is a common mistake that will result in low or no yield. If you add too much, you can carefully evaporate some solvent to re-establish saturation.[19]
-
-
Hot Filtration (Optional but Recommended): If any insoluble impurities are visible in the hot solution, perform a quick gravity filtration using fluted filter paper into a pre-heated clean flask to remove them. This step prevents impurities from acting as nucleation sites and crashing out your product.
-
Slow Cooling: Cover the flask with a watch glass or loose stopper to prevent rapid evaporation and contamination. Allow the flask to cool slowly to room temperature on an insulated surface (e.g., a cork ring or paper towels).
-
Causality: Slow cooling is critical. It allows for the controlled growth of large, well-ordered crystals by keeping the system in the metastable zone, favoring crystal growth over rapid nucleation. Fast cooling leads to a shower of small, often impure, microcrystals.[19]
-
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath or a refrigerator (0-4°C) for at least one hour to maximize the crystal yield.
-
Isolation & Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Protocol 2: Anti-Solvent Crystallization
This protocol is an excellent alternative if cooling crystallization yields an oil or no suitable single solvent is found.
-
Solvent System Selection: Identify a "good" solvent that readily dissolves your compound at room temperature (e.g., THF or Acetone) and a miscible "bad" anti-solvent where it is insoluble (e.g., Heptane or Water).
-
Dissolution: Dissolve the compound in a minimum amount of the "good" solvent at room temperature.
-
Anti-Solvent Addition: While stirring the solution, add the anti-solvent dropwise. Continue adding until the solution becomes faintly and persistently cloudy (the point of nucleation).
-
Expert Insight: The rate of addition is a critical parameter. Adding the anti-solvent too quickly will cause the compound to crash out as an amorphous powder or oil. Slow, controlled addition is key to growing high-quality crystals.[16]
-
-
Crystal Growth: If necessary, add a few drops of the "good" solvent to redissolve the cloudiness and then allow the sealed vial to stand undisturbed. Alternatively, set up a vapor diffusion system where the vapor of the anti-solvent slowly diffuses into the solution of your compound.
-
Isolation: Once a sufficient crop of crystals has formed, isolate, wash, and dry them as described in Protocol 1, steps 6-7.
Troubleshooting Guide
This section addresses common issues encountered during crystallization experiments.
// Paths from Outcome path1 [label="No Crystals Formed", shape=record, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; path2 [label="Oily Liquid Forms\n(Oiling Out)", shape=record, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; path3 [label="Poor Quality Crystals\n(Needles, Powder)", shape=record, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; path4 [label="Good Crystals Formed", shape=record, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Solutions sol1 [label="Induce Nucleation:\l- Scratch flask with glass rod\l- Add a seed crystal\l- Boil off some solvent & re-cool\l- Cool to lower temperature\l", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; sol2 [label="Troubleshoot Oiling:\l- Re-heat to dissolve oil\l- Add more 'good' solvent\l- Cool MUCH more slowly\l- Consider anti-solvent method\l", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; sol3 [label="Improve Crystal Quality:\l- Re-dissolve with more solvent\l- Ensure very slow cooling (insulate)\l- Re-filter hot solution\l- Reduce initial concentration\l", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; finish [label="Process Complete:\nIsolate, Wash, Dry", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections start -> outcome; outcome -> path1 [label="Clear Solution"]; outcome -> path2 [label="Immiscible Liquid"]; outcome -> path3 [label="Solid Formed"]; outcome -> path4 [label="Solid Formed"];
path1 -> sol1; path2 -> sol2; path3 -> sol3; path4 -> finish; } Caption: Troubleshooting Decision Tree for Crystallization
Q4: My solution is clear even after cooling in an ice bath. What should I do?
A4: This indicates your solution is not supersaturated, likely because too much solvent was used.
-
Action 1: Induce Nucleation. First, try scratching the inside of the flask with a glass stirring rod just below the surface of the liquid. The microscopic scratches provide an energy surface that facilitates nucleation.[19]
-
Action 2: Seeding. If you have a small amount of the solid material, add a tiny crystal (a "seed crystal") to the solution. This provides a template for further crystal growth.[19]
-
Action 3: Increase Concentration. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration. Allow it to cool slowly again.[19] Be careful not to evaporate too much.
Q5: My compound "oiled out" instead of crystallizing. How can I fix this?
A5: Oiling out occurs when the compound comes out of solution as a liquid because the solution temperature is above the compound's melting point in that solvent system.
-
Immediate Fix: Reheat the solution until the oil fully redissolves. Add a small amount of additional solvent (10-20% more volume) to lower the saturation point. Then, attempt to cool the solution much more slowly. An insulated container or a dewar can help.[12][19]
-
Alternative Strategy: Oiling out is a strong indicator that the cooling crystallization method may not be ideal for that solvent. This is an excellent time to switch to the anti-solvent crystallization protocol, which often avoids this issue.[8]
Q6: I got crystals, but they are very fine needles or a powder. How can I get larger, block-like crystals?
A6: The formation of very small crystals suggests that the rate of nucleation was too high, which typically happens when the solution becomes supersaturated too quickly.
-
Reduce Supersaturation Rate: The solution is to slow everything down. Re-dissolve the solid in the same solvent, but this time add slightly more solvent (5-10%) than you used initially.
-
Ensure Slow Cooling: Insulate the flask thoroughly. You can wrap it in glass wool or towels, or place it inside a larger beaker to create a dead air space. This slows heat loss and promotes the growth of fewer, larger crystals.[19]
-
Check Purity: If the problem persists, the issue may be impurities. Consider re-purifying the material by another method (e.g., column chromatography) before attempting crystallization again.
Visualization of Workflow
// Connections a -> b -> c -> d -> e -> f -> g -> h -> i -> j; edge [style=dashed]; c -> e [label="If no insolubles"]; } Caption: General Workflow for Cooling Crystallization
References
- ResearchGate. (2025). Fluorine in Crystal Engineering – The Little Atom That Could?
-
PubChem. (n.d.). 5-(4-Fluorophenyl)-4-methylpyridin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]
- Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Acta Crystallographica Section E. (n.d.). N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine.
-
Saeed, A., et al. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC - NIH. Retrieved from [Link]
- Unknown Source. (n.d.).
- ACS Publications. (n.d.). Application of Continuous Preferential Crystallization to Efficiently Access Enantiopure Chemicals. Organic Process Research & Development.
- ACS Publications. (2023).
-
Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH. Retrieved from [Link]
- ResearchGate. (n.d.). (PDF) 5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine.
- ACS Publications. (2012). Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons.
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- Google Patents. (n.d.). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
- Technobis Crystallization Systems. (2023).
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
- CrystEngComm (RSC Publishing). (n.d.). How does the combination of the nitro group and fluorine atoms affect the (co)
- MDPI. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
- MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines.
- MDPI. (2024). Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones.
- ResearchGate. (n.d.). (PDF) Crystallization by Antisolvent Addition and Cooling.
- Taylor & Francis Online. (2022). Synthesis, crystal structure and DFT study of 4-amino-6-[[(1,3-dimethoxyphenyl)methyl]amino]-5-pyrimidine carbaldehyde.
- Chem-Impex. (n.d.). 4-Amino-5-aminometil-2-metilpirimidina.
- Chemical Society Reviews (RSC Publishing). (2023). Advanced crystallisation methods for small organic molecules.
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
- RM@Schools. (n.d.).
- PMC - NIH. (n.d.). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals.
- NIH. (n.d.). 6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine.
- Quora. (2018).
- ResearchGate. (n.d.). Crystal engineering of amino pyrimidine cocrystals with carboxylic acid | Request PDF.
- ACS Publications. (2022).
- Hampton Research. (n.d.).
-
PubChem. (n.d.). 2,5-Dimethylpyrimidin-4-Amine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylpyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines? - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. quora.com [quora.com]
- 14. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 15. pubs.acs.org [pubs.acs.org]
- 16. crystallizationsystems.com [crystallizationsystems.com]
- 17. researchgate.net [researchgate.net]
- 18. par.nsf.gov [par.nsf.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
Improving reaction conditions for synthesizing 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine analogs
Introduction
Welcome to the technical support guide for the synthesis of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine and its analogs. These compounds are pivotal scaffolds in medicinal chemistry, often serving as key intermediates in the development of kinase inhibitors and other therapeutic agents. The synthetic route, typically involving a palladium-catalyzed cross-coupling reaction, is powerful but can be sensitive to subtle variations in reaction conditions.
This document provides researchers, chemists, and drug development professionals with a centralized resource for troubleshooting common issues, understanding the rationale behind protocol steps, and optimizing reaction conditions to achieve higher yields and purity. The guidance herein is based on established chemical principles and peer-reviewed literature.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing the 5-aryl-pyrimidin-4-amine core?
A1: The most prevalent and robust method is the Suzuki-Miyaura cross-coupling reaction. This involves coupling a 5-halo-2-methylpyrimidin-4-amine (typically 5-bromo or 5-iodo) with a (4-fluorophenyl)boronic acid derivative in the presence of a palladium catalyst, a suitable base, and a solvent system. This method is widely favored for its functional group tolerance, high yields, and commercially available starting materials.
Q2: Which palladium catalyst and ligand combination is recommended for this specific Suzuki coupling?
A2: While several catalyst systems can be effective, a combination of Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) with a suitable base has shown great success. For challenging couplings or to improve yields, more advanced Buchwald-Hartwig ligands like SPhos or XPhos can be employed with a palladium source like Pd₂(dba)₃. The choice often depends on the specific substrates and the scale of the reaction.
Q3: Why is the choice of base so critical in this reaction?
A3: The base plays a crucial role in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which then facilitates the transmetalation step with the palladium complex. Common bases include Na₂CO₃, K₂CO₃, Cs₂CO₃, and K₃PO₄. The strength and solubility of the base can significantly impact reaction kinetics and the prevalence of side reactions. For instance, a stronger base like Cs₂CO₃ might be required for less reactive coupling partners, but it could also promote undesired side reactions if not used judiciously.
Q4: My reaction appears to have stalled. What are the first steps I should take to diagnose the problem?
A4: If a reaction has stalled (i.e., TLC or LC-MS analysis shows no further consumption of starting materials), the primary suspects are catalyst deactivation or insufficient reagent activity.
-
Check the Catalyst: The palladium catalyst, particularly Pd(0) species, can be sensitive to air. Ensure all reagents and the solvent were properly degassed and the reaction was run under an inert atmosphere (Nitrogen or Argon).
-
Add More Catalyst: A small, additional charge of the palladium catalyst and ligand can sometimes restart a stalled reaction.
-
Verify Reagent Quality: Ensure the boronic acid is not degraded (boronic acids can dehydrate to form unreactive boroxines) and the base is anhydrous if required by the protocol.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis and provides a logical framework for their resolution.
Problem 1: Low or No Product Yield
A low yield is one of the most common challenges. The underlying cause can often be traced back to one of several factors outlined in the decision tree below.
Caption: Troubleshooting decision tree for low product yield.
In-depth Explanation:
-
Catalyst Deactivation: The active Pd(0) species is crucial. Oxygen can oxidize it to inactive Pd(II), halting the catalytic cycle. Rigorous degassing of the solvent (e.g., by sparging with argon for 15-30 minutes) is essential.
-
Base Selection: An inappropriate base can lead to a complete lack of reactivity. For instance, if your 5-halopyrimidine is sterically hindered, a stronger base like cesium carbonate may be needed to promote the formation of the active boronate species required for transmetalation.
-
Boronic Acid Quality: (4-Fluorophenyl)boronic acid can undergo trimerization upon standing, especially in the presence of moisture, to form an unreactive cyclic anhydride called a boroxine. If this is suspected, the boronic acid can sometimes be re-activated by dissolving it in a solvent like THF and adding a small amount of water before use.
Problem 2: Formation of Significant Impurities
The presence of impurities complicates purification and reduces the overall yield. The most common side products are homocoupled and dehalogenated materials.
Table 1: Common Impurities and Mitigation Strategies
| Impurity Name | Structure (Example) | Common Cause | Mitigation Strategy |
| Homocoupled Boronic Acid | 4,4'-Difluorobiphenyl | Oxygen in the reaction mixture; high catalyst loading. | Rigorously degas all reagents and solvents. Reduce catalyst loading to the minimum effective amount (e.g., 1-3 mol%). |
| Dehalogenated Starting Material | 2-Methylpyrimidin-4-amine | Presence of water or protic impurities; certain bases (e.g., hydroxides) can promote this pathway. | Use anhydrous solvents and reagents. Switch to a non-hydroxide base like K₂CO₃ or K₃PO₄. |
| Homocoupled Pyrimidine | 5,5'-bis(2-methylpyrimidin-4-amine) | High reaction temperature; high catalyst concentration. | Lower the reaction temperature. Screen for a more active catalyst that operates efficiently at lower temperatures. |
Problem 3: Difficult Purification
Even with a good yield, separating the desired product from residual catalyst and byproducts can be challenging.
-
Issue: Palladium residues in the final product.
-
Solution: After the reaction, consider an aqueous wash with a solution of sodium thiomethoxide or a similar sulfur-based scavenger to precipitate palladium. Alternatively, filtering the crude product solution through a pad of Celite® or a dedicated palladium scavenger resin before chromatography can be highly effective.
-
-
Issue: Product co-elutes with a byproduct during column chromatography.
-
Solution: Modify the chromatography conditions. A change in the solvent system (e.g., from ethyl acetate/hexane to dichloromethane/methanol) can alter the relative polarities and improve separation. If separation is still difficult, consider converting the amine product to a salt (e.g., HCl salt) to change its chromatographic behavior, followed by a final neutralization step.
-
Optimized Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the synthesis. It should be adapted based on the specific analog being synthesized.
Caption: General workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-methylpyrimidin-4-amine (1.0 eq.), (4-fluorophenyl)boronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10 minutes. Alternatively, evacuate and backfill with the inert gas three times.
-
Solvent Addition: Prepare a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v). Add this solvent to the flask via a syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, for example, PdCl₂(dppf) (0.03 eq.).
-
Reaction: Heat the reaction mixture to the target temperature (typically 90-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting pyrimidine is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by a brine solution.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
References
-
Qian, L., et al. (2019). Discovery of Novel Pyrimidine Derivatives as Potent and Orally Bioavailable STAT3 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Norman, M. H., et al. (2007). Structure-Activity Relationships of a Series of 2,4-Disubstituted-5-Aryl-Pyrimidines as Corticotropin-Releasing Factor 1 Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]
-
Tyagarajan, S., et al. (2006). A General and Efficient Catalyst for the Suzuki-Miyaura Cross-Coupling of 2- and 4-Chloropyrimidines. Organic Letters. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available at: [Link]
Methods for increasing the purity of synthesized 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine
Welcome to the technical support center for the synthesis and purification of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
I. Understanding the Compound and Potential Impurities
5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine is a substituted pyrimidine derivative. Pyrimidines are heterocyclic aromatic compounds that are integral to many biologically active molecules.[1] The presence of the amine and fluorophenyl groups makes this molecule susceptible to specific side reactions and impurity formation during synthesis.
Common sources of impurities can include:
-
Unreacted starting materials: Incomplete reactions can leave residual precursors in the crude product.
-
Side-products: The synthesis of pyrimidines can involve multi-step reactions where alternative reaction pathways can lead to undesired molecules.[2]
-
Degradation products: The product itself might degrade under certain conditions (e.g., prolonged exposure to acid, base, or high temperatures).
-
Reagent-derived impurities: Impurities present in the starting materials or reagents can be carried through the synthesis.[3]
A critical first step in any purification strategy is to characterize the crude product to identify the major impurities. Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for this purpose.[4][5]
II. Troubleshooting Purification Challenges
This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during the purification of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine.
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, oily residue. How can I begin to purify it?
A1: An oily residue suggests the presence of significant impurities. A multi-step purification approach is often necessary.
-
Initial Characterization: Before attempting purification, obtain a proton NMR (¹H NMR) spectrum of the crude oil. This can provide valuable information about the major components and help guide your purification strategy.
-
Liquid-Liquid Extraction: An acid-base extraction is an excellent first step to separate your basic amine product from neutral and acidic impurities.[6][7]
-
Dissolve the crude oil in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash the organic layer with a dilute acidic solution (e.g., 1M HCl). Your amine product will be protonated and move into the aqueous layer.
-
Separate the aqueous layer and wash it with an organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to deprotonate your amine, causing it to precipitate or be extractable back into an organic solvent.
-
-
Column Chromatography: After the initial extraction, column chromatography is often required for further purification.[8][9]
Q2: I'm seeing multiple spots on my TLC plate after synthesis. How do I choose the right purification method?
A2: The number and polarity of the spots on your TLC plate will dictate the most effective purification strategy.
-
If you have one major product spot and minor, less polar impurity spots: Flash column chromatography is a good choice. You can select a solvent system that provides good separation between your product and the impurities.
-
If you have one major product spot and minor, more polar impurity spots: Again, flash column chromatography is suitable.
-
If you have multiple spots of similar polarity to your product: Recrystallization may be a more effective technique, as it relies on differences in solubility rather than polarity.
-
If you have both polar and non-polar impurities: A combination of methods, such as an acid-base extraction followed by column chromatography or recrystallization, will likely be necessary.
Q3: My compound is streaking on the silica gel TLC plate and during column chromatography. What can I do to improve the separation?
A3: Streaking of amines on silica gel is a common problem due to the interaction of the basic amine with the acidic silica gel.
-
Deactivate the Silica Gel: You can add a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia, to your eluent (typically 0.5-2%). This will neutralize the acidic sites on the silica gel and reduce streaking.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a reversed-phase silica gel (C18).[10]
Q4: I'm having trouble finding a suitable solvent system for recrystallization. What are some good starting points?
A4: Finding the right recrystallization solvent is often a matter of trial and error. The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.
-
Single Solvent Systems: Ethanol is often a good starting point for many organic compounds.[11] Other possibilities include methanol, isopropanol, or acetonitrile.
-
Mixed Solvent Systems: If a single solvent is not effective, a mixed-solvent system can be used.[12] In this technique, you dissolve your compound in a "good" solvent (one in which it is very soluble) and then add a "poor" solvent (one in which it is insoluble) until the solution becomes cloudy. Heating the mixture should result in a clear solution, and crystals will form upon cooling. Common mixed solvent systems include:
Q5: After purification, my product's NMR spectrum still shows impurities. What are my next steps?
A5: If minor impurities persist after initial purification, a second purification step is necessary.
-
Re-chromatography: If the impurities are of a different polarity, running a second column with a shallower solvent gradient can improve separation.
-
Recrystallization: This is often the best method to remove trace impurities and obtain a highly pure, crystalline product.
-
Salt Formation and Recrystallization: For amines, forming a salt (e.g., hydrochloride or tartrate) can sometimes facilitate crystallization and purification.[11][13] The free amine can then be regenerated by treatment with a base.
III. Detailed Purification Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed to separate the basic 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine from neutral and acidic impurities.
Materials:
-
Crude product
-
Dichloromethane (DCM) or Ethyl Acetate
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃)
-
Separatory funnel
-
Beakers and flasks
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolve the crude product in a suitable volume of DCM or ethyl acetate in a separatory funnel.
-
Add an equal volume of 1M HCl to the separatory funnel.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The top layer will be aqueous, and the bottom will be organic (this can vary depending on the solvent used).
-
Drain the aqueous layer (containing your protonated product) into a clean flask.
-
Wash the organic layer with another portion of 1M HCl and combine the aqueous layers.
-
Wash the combined aqueous layers with a small portion of fresh organic solvent to remove any trapped neutral impurities.
-
Slowly add 1M NaOH or saturated NaHCO₃ to the aqueous layer while stirring until the solution is basic (check with pH paper). Your product should precipitate out or form an oily layer.
-
Extract the product back into a fresh portion of organic solvent.
-
Repeat the extraction from the aqueous layer two more times.
-
Combine the organic extracts and dry over an anhydrous drying agent.
-
Filter off the drying agent and concentrate the solution on a rotary evaporator to yield the purified amine.
Protocol 2: Flash Column Chromatography
This protocol describes the purification of the target compound using flash column chromatography on silica gel.[14]
Materials:
-
Crude product (pre-adsorbed onto silica gel is recommended)
-
Silica gel (230-400 mesh)
-
Glass chromatography column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Collection tubes or flasks
-
TLC plates and visualization method (e.g., UV lamp)
Procedure:
-
Select a Solvent System: Use TLC to determine an appropriate eluent. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for your product.
-
Pack the Column: Pack the chromatography column with silica gel as a slurry in the chosen eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elute the Column: Carefully add the eluent to the top of the column and apply gentle air pressure to begin the elution.
-
Collect Fractions: Collect fractions in test tubes or flasks.
-
Monitor the Separation: Monitor the fractions by TLC to identify which ones contain your purified product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Solvent System Selection Table
| Polarity of Compound | Recommended Starting Eluent |
| Non-polar to Moderately Polar | Hexane:Ethyl Acetate (e.g., 9:1 to 1:1) |
| Polar | Dichloromethane:Methanol (e.g., 99:1 to 9:1) |
| Basic (Amines) | Hexane:Ethyl Acetate with 1% Triethylamine |
Protocol 3: Recrystallization
This protocol provides a general procedure for recrystallizing the purified product to obtain high-purity crystals.
Materials:
-
Purified 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine
-
Recrystallization solvent (e.g., ethanol, or a hexane/acetone mixture)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the purified compound in an Erlenmeyer flask.
-
Add a small amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystal formation appears to have stopped, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
IV. Visualization of Workflows
Troubleshooting and Purification Workflow
Caption: A decision-making workflow for the purification of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine.
V. References
Sources
- 1. growingscience.com [growingscience.com]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 3. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. epfl.ch [epfl.ch]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. labex.hu [labex.hu]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. orgsyn.org [orgsyn.org]
Technical Support Center: Mitigating Cytotoxicity of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine in Cell Culture
Welcome to the technical support center for researchers utilizing 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the management of cytotoxicity observed during in-vitro experiments. As a Senior Application Scientist, my goal is to equip you with the scientific rationale and practical protocols to distinguish between on-target pharmacological effects and off-target cytotoxicity, ensuring the integrity and success of your research.
Understanding the Challenge: Cytotoxicity of Pyrimidine Derivatives
5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine belongs to the pyrimidine class of compounds, which are widely investigated as inhibitors of various protein kinases. While this inhibitory action is key to their therapeutic potential, it can also lead to cytotoxicity. This cell death can be a desired outcome in cancer cell lines, but in other applications, or when it occurs at concentrations that suggest off-target effects, it becomes a significant experimental hurdle.
The observed cytotoxicity can stem from several factors:
-
On-target effects: Inhibition of a kinase that is essential for the survival of the specific cell line being used.
-
Off-target effects: Interaction with other cellular targets, leading to unintended toxic outcomes.[1]
-
Compound-specific properties: Poor solubility, leading to precipitation and physical stress on cells, or inherent chemical reactivity.
-
Experimental parameters: Suboptimal cell culture conditions that exacerbate the compound's toxic effects.
This guide will walk you through a systematic approach to identify the source of cytotoxicity and implement strategies to mitigate it.
Troubleshooting Guide: A-Question-and-Answer Approach
Here, we address specific issues you might be encountering in your experiments with 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine.
Q1: I'm observing significant cell death even at low concentrations of the compound. How can I determine if this is an on-target or off-target effect?
A1: This is a critical first step. Distinguishing between on-target and off-target effects is essential for validating your experimental model.
Initial Steps:
-
Literature Review: Thoroughly research the known targets of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine and related pyrimidine derivatives. Understand the expected biological consequences of inhibiting these targets in your chosen cell line.
-
Dose-Response Curve: Generate a detailed dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for cell viability. A very steep curve or an IC50 significantly lower than the expected target inhibition concentration may suggest off-target effects.
Experimental Approaches:
-
Target Engagement Assay: If possible, perform an assay to confirm that the compound is binding to its intended target at the concentrations causing cytotoxicity.
-
Rescue Experiments: If the target and its downstream pathway are known, attempt to "rescue" the cells from cytotoxicity by providing a downstream component of the pathway.
-
Use of a Structurally Related Inactive Compound: If available, use a close structural analog of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine that is known to be inactive against the intended target. If this inactive analog still causes cytotoxicity, it strongly suggests an off-target mechanism.
-
Knockout/Knockdown Cell Lines: Utilize cell lines where the target kinase has been knocked out or its expression significantly reduced. If these cells are resistant to the compound's cytotoxic effects compared to the wild-type, it confirms an on-target mechanism.
Workflow for Differentiating On-Target vs. Off-Target Cytotoxicity
Caption: Workflow for differentiating on-target vs. off-target cytotoxicity.
Q2: My results are inconsistent between experiments. What could be the cause?
A2: Inconsistent results are often due to variability in experimental conditions. Here are the key parameters to standardize:
-
Cell Density: The number of cells seeded can significantly impact their sensitivity to a compound.[2] Higher cell densities can sometimes reduce the apparent cytotoxicity due to a phenomenon known as the "inoculum effect."[2] Conversely, very low densities can make cells more vulnerable. It is crucial to optimize and maintain a consistent cell seeding density for all experiments.[3]
-
Cell Passage Number: Use cells within a consistent and low passage number range. Cells at high passage numbers can undergo genetic and phenotypic changes, altering their response to drugs.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. If you are observing lower than expected potency or inconsistent results, consider reducing the serum concentration during the compound treatment period. However, be mindful that prolonged incubation in low serum can itself induce stress and cell death.
-
Compound Preparation and Storage: Ensure your stock solution of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine is fully dissolved and stored correctly. Repeated freeze-thaw cycles can lead to compound degradation. Prepare fresh dilutions from a stable stock for each experiment.
-
Incubation Time: The duration of compound exposure will directly impact the level of cytotoxicity. Optimize and standardize the incubation time based on the mechanism of action of your compound and the cell doubling time.
Table 1: Key Experimental Parameters to Standardize
| Parameter | Recommendation | Rationale |
| Cell Density | Determine optimal seeding density through titration.[2] | Affects cell health, growth phase, and compound-to-cell ratio. |
| Cell Passage Number | Use cells between passages 5-20 (cell line dependent). | Minimizes genetic drift and ensures consistent phenotype. |
| Serum Concentration | Standardize (e.g., 10% FBS) or reduce for short-term treatments. | Serum proteins can bind to the compound, affecting its bioavailability. |
| Compound Dilution | Prepare fresh dilutions from a validated stock for each experiment. | Ensures consistent compound concentration and activity. |
| Incubation Time | Optimize based on cell cycle and compound's mechanism. | Cytotoxicity is time-dependent. |
Q3: I suspect oxidative stress might be contributing to the cytotoxicity. How can I test for and mitigate this?
A3: Many small molecules can induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
Detecting Oxidative Stress:
-
ROS Assays: Use fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate) to measure intracellular ROS levels. An increase in fluorescence in compound-treated cells compared to controls indicates ROS production.
-
Glutathione (GSH) Assay: Measure the levels of reduced glutathione, a key intracellular antioxidant. A decrease in GSH levels is indicative of oxidative stress.
Mitigating Oxidative Stress:
-
Co-treatment with Antioxidants: The most common approach is to co-treat the cells with an antioxidant like N-acetylcysteine (NAC).[4][5] If NAC rescues the cells from cytotoxicity, it strongly suggests the involvement of oxidative stress.
Protocol: N-acetylcysteine (NAC) Co-treatment
-
Prepare NAC Stock Solution: Prepare a 1M stock solution of NAC in sterile water and adjust the pH to 7.4 with NaOH. Filter-sterilize and store at -20°C.
-
Determine Optimal NAC Concentration: Perform a dose-response experiment with NAC alone to ensure it is not toxic to your cells at the concentrations you plan to use (typically 1-10 mM).
-
Co-treatment Experiment:
-
Seed cells at the optimized density in a 96-well plate.
-
The next day, pre-treat the cells with various concentrations of NAC for 1-2 hours.
-
Add 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine at a range of concentrations to the NAC-containing media.
-
Include controls for untreated cells, cells treated with the compound alone, and cells treated with NAC alone.
-
Incubate for the desired time period.
-
Assess cell viability using a standard method (e.g., MTT, CellTiter-Glo®).
-
-
Analyze Results: If NAC co-treatment leads to a rightward shift in the dose-response curve for 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine (i.e., a higher IC50), this indicates that oxidative stress contributes to its cytotoxicity.
Signaling Pathway for Oxidative Stress-Induced Cytotoxicity
Caption: Potential mechanism of oxidative stress-induced cytotoxicity and its mitigation by N-acetylcysteine (NAC).
Frequently Asked Questions (FAQs)
Q: What is the recommended starting concentration for 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine in a cytotoxicity assay?
A: If the target's Ki or IC50 is known, a good starting point is to test a wide range of concentrations spanning several orders of magnitude around this value (e.g., from 1 nM to 100 µM). If this information is not available, a broad logarithmic dilution series (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM) is recommended for the initial range-finding experiment.
Q: Can the solvent used to dissolve the compound cause cytotoxicity?
A: Yes. Dimethyl sulfoxide (DMSO) is a common solvent for small molecules, but it can be toxic to cells at higher concentrations. It is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v) and to include a vehicle control (cells treated with the same concentration of DMSO as the highest concentration of the compound) in all experiments.
Q: How do I choose the right cytotoxicity assay?
A: The choice of assay depends on the suspected mechanism of cell death and your experimental needs.
-
MTT/XTT/WST assays: Measure metabolic activity, which is an indicator of cell viability. They are cost-effective and suitable for high-throughput screening.
-
LDH release assay: Measures the release of lactate dehydrogenase from cells with damaged plasma membranes, indicating necrosis or late apoptosis.
-
Caspase activity assays: Measure the activity of caspases, which are key mediators of apoptosis. This can help to specifically identify apoptotic cell death.
-
Annexin V/Propidium Iodide (PI) staining: A flow cytometry-based method that can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Q: What should I do if my compound is poorly soluble in aqueous media?
A: Poor solubility can lead to compound precipitation in the culture medium, which can cause physical stress to the cells and lead to inaccurate results.
-
Check Solubility: Determine the solubility limit in your culture medium.
-
Use a Co-solvent: In addition to DMSO, other co-solvents can be explored, but their own cytotoxicity must be evaluated.
-
Formulation Strategies: For in-vivo studies, more advanced formulation strategies like encapsulation in nanoparticles may be necessary. For in-vitro work, ensure vigorous mixing upon dilution into aqueous media.
Concluding Remarks
Mitigating the cytotoxicity of a novel compound like 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine requires a systematic and evidence-based approach. By carefully controlling experimental variables, distinguishing between on- and off-target effects, and investigating potential mechanisms like oxidative stress, researchers can obtain reliable and meaningful data. This guide provides a framework for these investigations. Should you require further assistance, please do not hesitate to contact our technical support team.
References
-
Aswinanand, B., et al. (2025). Pyrimidine Derivative, (E)-N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. Journal of Neuroimmune Pharmacology, 20(1), 94. Available at: [Link]
-
Cieplik, J., et al. (2011). N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3162. Available at: [Link]
-
Arkin, M. R., & Wells, J. A. (2004). Small-molecule inhibitors of protein-protein interactions: progressing towards the reality. Nature Reviews Drug Discovery, 3(4), 301-317. Available at: [Link]
-
Lazzari, P., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. ACS Omega. Available at: [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Available at: [Link]
-
Geronikaki, A., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3298. Available at: [Link]
-
Munson, M., & Kulkarni, M. (2015). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Medicinal Chemistry, 5(8), 356-366. Available at: [Link]
-
Toogood, P. L. (2002). Inhibition of Protein−Protein Association by Small Molecules: Approaches and Progress. Journal of Medicinal Chemistry, 45(8), 1543-1558. Available at: [Link]
-
Lee, I., et al. (2014). Orally active 4-amino-5-diarylurea-furo[2,3-d]pyrimidine derivatives as anti-angiogenic agent inhibiting VEGFR2 and Tie-2. Bioorganic & Medicinal Chemistry Letters, 24(2), 610-613. Available at: [Link]
-
Khorsandi, K., & Hosseinzadeh, R. (2025). Determining Optimal Cell Density and Culture Medium Volume simultaneously in MTT Cell Proliferation Assay for Adherent Cancer Cell Lines. ResearchGate. Available at: [Link]
-
Klaeger, S., et al. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(1), 214-224. Available at: [Link]
-
Leung, G. P. H., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 833321. Available at: [Link]
-
Jalal, D. I., & Kone, B. C. (2006). Src Activation of NF-κB Augments IL-1β–Induced Nitric Oxide Production in Mesangial Cells. Journal of the American Society of Nephrology, 17(2), 423-431. Available at: [Link]
-
Arkin, M. R., et al. (2014). Small-Molecule Inhibitors of Protein–Protein Interactions: Progressing toward the Reality. ResearchGate. Available at: [Link]
-
ResearchGate. (2020). What causes high background in cell based assays?. Available at: [Link]
-
Kappenberg, F., et al. (2025). Design of optimal concentrations for in vitro cytotoxicity experiments. Archives of Toxicology, 99(1), 357-376. Available at: [Link]
-
Wang, N., et al. (2021). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers in Oncology, 11, 706247. Available at: [Link]
-
Sun, X., et al. (2019). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. ACS Medicinal Chemistry Letters, 10(9), 1262-1264. Available at: [Link]
-
Rivas, L., et al. (1998). A mechanism for the fluorogenic reaction of amino groups with fluorescamine and MDPF. Histochemistry and Cell Biology, 109(2), 131-137. Available at: [Link]
-
Kumar, A., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry, 15(15), 5229-5235. Available at: [Link]
-
Singh, G., et al. (2025). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Materials Today: Proceedings. Available at: [Link]
-
The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Available at: [Link]
-
Eppendorf & Promega. (2021). Troubleshooting Cell based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available at: [Link]
-
YouTube. (2024). Advantages of Small Molecule Inhibitors. Available at: [Link]
-
Matotoka, M., & Masoko, P. (2024). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. ResearchGate. Available at: [Link]
-
An, F. F., & Qu, Y. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. International Journal of Biotechnology for Wellness Industries, 1(1), 31-41. Available at: [Link]
-
Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11872-11884. Available at: [Link]
Sources
- 1. icr.ac.uk [icr.ac.uk]
- 2. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Orally active 4-amino-5-diarylurea-furo[2,3-d]pyrimidine derivatives as anti-angiogenic agent inhibiting VEGFR2 and Tie-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Interpreting ambiguous data from experiments with 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine
Welcome to the technical support center for 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of experimenting with this and related small molecule inhibitors. Here, we address common challenges and interpret ambiguous data through a series of troubleshooting guides and frequently asked questions. Our goal is to provide you with the expertise and validated protocols necessary for reproducible and reliable results.
Section 1: Troubleshooting Guide - Interpreting Ambiguous Results
Researchers often encounter perplexing data when working with novel small molecule inhibitors. This section is dedicated to deconstructing these ambiguous scenarios and providing a logical framework for troubleshooting.
Question 1: My dose-response curve is non-sigmoidal or shows inconsistent IC50 values. What are the potential causes and how can I troubleshoot this?
A non-ideal dose-response curve is a frequent issue in cell-based assays and can stem from several factors.[1] A logical troubleshooting workflow is essential to pinpoint the root cause.
Potential Causes & Troubleshooting Workflow:
Caption: Troubleshooting workflow for non-sigmoidal dose-response curves.
In-depth Explanation:
-
Compound Solubility: Poor solubility is a primary culprit for inconsistent results.[2][3] If the compound precipitates at higher concentrations in your assay medium, the effective concentration will be lower than intended, leading to a plateau or even a decrease in effect at the high end of your dose-response.
-
Solution: Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous assay medium.[3] Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).
-
-
Compound Stability: The pyrimidine scaffold can be susceptible to degradation under certain conditions (e.g., pH, light exposure).[2] If the compound degrades over the course of your experiment, its effective concentration will decrease over time.
-
Solution: Assess the stability of your compound in your specific assay media over the experimental duration. This can be done using analytical techniques like HPLC to quantify the amount of intact compound over time.
-
-
Off-Target Effects: At higher concentrations, small molecules can bind to unintended targets, leading to cellular effects that are not related to the primary target.[4] These off-target effects can confound your dose-response data.
-
Solution: Perform counter-screens against related targets or use a broader kinase panel to identify potential off-target activities. Additionally, using a structurally unrelated compound with the same primary target can help confirm that the observed phenotype is due to on-target activity.
-
-
Assay Artifacts: The assay itself can be a source of variability. For example, in viability assays like MTT, the compound might interfere with the chemistry of the assay, leading to false-positive or false-negative results.[5]
-
Solution: Validate your assay by running it with a known inhibitor of your target and a negative control compound. Consider using an orthogonal assay that measures a different cellular endpoint to confirm your results. For instance, if you are using a cell viability assay, you could also measure apoptosis or cell cycle arrest.[5][6][7]
-
Question 2: I'm observing high cytotoxicity in my cell-based assays, even at low concentrations. How do I determine if this is an on-target or off-target effect?
Distinguishing between on-target and off-target cytotoxicity is crucial for the development of any therapeutic compound.
Experimental Strategy for Deconvolution:
Sources
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Biological Activity of Novel Pyrimidine Derivatives
For researchers, scientists, and drug development professionals dedicated to oncology, this guide provides an in-depth comparison of methodologies for validating the biological activity of novel pyrimidine derivatives. Pyrimidine-based compounds are a cornerstone of modern chemotherapy, and this document offers a technical and practical framework for their evaluation, grounded in scientific integrity and field-proven insights.[1][2][3][4]
Introduction: The Prominence of Pyrimidines in Oncology
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents, including essential anticancer drugs.[1] Its structural similarity to the nucleobases of DNA and RNA allows for interference with fundamental cellular processes, making pyrimidine derivatives potent agents against the uncontrolled proliferation characteristic of cancer.[2] The validation of novel pyrimidine derivatives is a critical process in the drug discovery pipeline, requiring a multi-faceted approach to ascertain their therapeutic potential. This guide will navigate the essential in vitro assays, from initial cytotoxicity screening to elucidating the mechanism of action, providing a robust framework for your research.
The Validation Workflow: A Multi-Step Approach
The biological validation of a novel pyrimidine derivative is a systematic process. It begins with broad screening to assess its general cytotoxic effects and progressively narrows down to specific molecular targets and pathways. This iterative process is crucial for building a comprehensive profile of the compound's activity and potential as a therapeutic agent.
Caption: A typical experimental workflow for validating the biological activity of novel pyrimidine derivatives.
Section 1: Initial Assessment of Cytotoxicity - The MTT Assay
The first step in evaluating a novel pyrimidine derivative is to determine its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and high-throughput method for this initial screening.
Principle of the MTT Assay: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, present in metabolically active (living) cells, to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. The choice of cell line is critical and should be relevant to the intended therapeutic target.
-
Compound Treatment: Treat the cells with a range of concentrations of the novel pyrimidine derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a period that allows for the assessment of the compound's effect on cell proliferation (typically 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT to formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.[5]
Causality Behind Experimental Choices: The MTT assay is chosen for initial screening due to its simplicity, cost-effectiveness, and suitability for high-throughput screening. It provides a quantitative measure of a compound's cytotoxic or cytostatic effects, allowing for the ranking and prioritization of a series of derivatives.
Data Presentation: Comparative IC50 Values
| Derivative | Cell Line | IC50 (µM) | Reference Compound (IC50 µM) |
| Pyrimidine-A | MCF-7 (Breast) | 4.72 | Doxorubicin (6.74) |
| Pyrimidine-A | HCT-116 (Colon) | 3.94 | 5-Fluorouracil (5.0) |
| Pyrimidine-B | A549 (Lung) | 3.36 | Cisplatin (7.5) |
| Pyrimidine-B | PC-3 (Prostate) | 1.54 | Docetaxel (0.5) |
| Pyrimidine-C | HepG-2 (Liver) | 3.76 | Sorafenib (4.5) |
| Pyrimidine-C | SK-OV-3 (Ovarian) | 4.23 | Paclitaxel (2.1) |
Note: The IC50 values presented are hypothetical examples for illustrative purposes, but are based on typical ranges observed for active pyrimidine derivatives.[6][7][8][9][10]
Section 2: Elucidating the Mechanism of Cell Death
Once a compound has demonstrated significant cytotoxicity, the next critical step is to determine how it kills cancer cells. The primary mechanisms are apoptosis (programmed cell death) and necrosis. Apoptosis is a controlled process that is often the desired outcome for an anticancer agent.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to detect this externalized PS. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. Therefore, cells that are Annexin V positive and PI negative are in early apoptosis, while cells that are positive for both are in late apoptosis or necrosis.[11][12]
-
Cell Treatment: Treat cancer cells with the pyrimidine derivative at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Interpretation of Results: The flow cytometry data is typically presented as a quadrant plot:
-
Lower Left (Annexin V-/PI-): Viable cells
-
Lower Right (Annexin V+/PI-): Early apoptotic cells
-
Upper Right (Annexin V+/PI+): Late apoptotic/necrotic cells
Cell Cycle Analysis
Many anticancer drugs exert their effects by disrupting the cell cycle. Analyzing the cell cycle distribution of treated cells can reveal the specific phase at which the compound induces arrest.
Principle: Propidium iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content. Flow cytometry can then be used to differentiate cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells with the pyrimidine derivative and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the membrane.
-
Staining: Treat the cells with RNase A to remove RNA and then stain with a PI solution.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Causality Behind Experimental Choices: Observing a significant increase in the percentage of cells in a particular phase of the cell cycle (e.g., G2/M arrest) provides strong evidence for the compound's mechanism of action and can guide further investigation into the specific molecular targets involved in cell cycle regulation.[13]
Western Blotting for Apoptosis Markers
To confirm the induction of apoptosis at the molecular level, Western blotting is used to detect key proteins involved in the apoptotic cascade.
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses specific antibodies to detect the proteins of interest.
Key Apoptosis Markers:
-
Cleaved Caspase-3: Caspase-3 is an executioner caspase that is activated by cleavage during apoptosis. The detection of the cleaved form is a hallmark of apoptosis.
-
Cleaved PARP (Poly (ADP-ribose) polymerase): PARP is a DNA repair enzyme that is cleaved and inactivated by caspase-3 during apoptosis. The appearance of the cleaved PARP fragment is another indicator of apoptosis.
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Gel Electrophoresis: Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Trustworthiness of the Protocol: Including a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine) and a loading control (e.g., an antibody against a housekeeping protein like GAPDH or β-actin) is essential to validate the results of the Western blot.
Section 3: Target Identification and Validation
A crucial aspect of drug discovery is identifying the specific molecular target of a novel compound. Many pyrimidine derivatives function as kinase inhibitors.
In Vitro Kinase Assays
Principle: These assays directly measure the ability of a compound to inhibit the activity of a specific kinase. There are various formats, including radiometric assays that measure the incorporation of radiolabeled phosphate into a substrate, and luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.
-
Reaction Setup: In a multi-well plate, combine the purified kinase, its specific substrate, and ATP.
-
Compound Addition: Add the pyrimidine derivative at various concentrations.
-
Incubation: Allow the kinase reaction to proceed for a defined period.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, radioactivity).
-
Data Analysis: Calculate the percent inhibition of kinase activity at each compound concentration and determine the IC50 value.
Causality Behind Experimental Choices: The choice of kinase to test is often guided by the structural similarity of the novel pyrimidine derivative to known inhibitors of specific kinases or by computational docking studies. A highly potent and selective inhibition of a particular kinase provides strong evidence for its molecular target.[14][15][16]
Signaling Pathway Analysis
Understanding which signaling pathways are affected by a novel pyrimidine derivative provides a broader context for its biological activity. Many pyrimidine-based anticancer agents target key pathways that are frequently dysregulated in cancer.
-
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways, promoting cell proliferation and survival.[13][17][18] Many pyrimidine derivatives are designed to inhibit EGFR.
Caption: Simplified EGFR signaling pathway and its inhibition by a pyrimidine derivative.
-
PI3K/Akt/mTOR Pathway: This is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its aberrant activation is common in many cancers.[19][20][21][22]
-
CDK Signaling Pathway: Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle. Inhibiting specific CDKs can lead to cell cycle arrest and apoptosis.[23][24][25][26]
Conclusion: A Pathway to Clinical Translation
The validation of the biological activity of novel pyrimidine derivatives is a rigorous but essential process in the journey from a promising compound to a potential life-saving therapeutic. By employing a systematic and multi-faceted approach, from initial cytotoxicity screening to the detailed elucidation of the mechanism of action and target identification, researchers can build a comprehensive and compelling case for the clinical translation of their discoveries. The methodologies outlined in this guide provide a robust framework for these critical investigations, ensuring scientific integrity and fostering the development of the next generation of pyrimidine-based anticancer agents. The successful translation of in vitro findings to in vivo efficacy ultimately depends on a thorough understanding of the compound's biological activity, a goal that these validation methods are designed to achieve.[27][28][29][30][31]
References
-
Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
ResearchGate. IC50 values for synthesized compounds against cancer cell lines. ResearchGate. [Link]
-
Khan Academy. Cell cycle regulators. Khan Academy. [Link]
-
ResearchGate. Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2022, November 30). Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic. NCBI. [Link]
-
Creative Diagnostics. EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]
-
PubMed. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. [Link]
-
Crown Bioscience. (2022, July). Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog. [Link]
-
ResearchGate. IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]
-
ResearchGate. The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells. ResearchGate. [Link]
-
ResearchGate. Translation from in vitro studies to in vivo studies will require.... ResearchGate. [Link]
-
ResearchGate. schematic diagram of eGfr activation. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2022, March 24). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. NCBI. [Link]
-
National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. NCBI. [Link]
-
Revista Electronica de Veterinaria. (2024, December 3). A Review On Pyrimidine Derivatives As A Potential Anticancer Agents. Revista Electronica de Veterinaria. [Link]
-
National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. NCBI. [Link]
-
ResearchGate. Simplified schematic of the regulation of cyclin-dependent kinase (CDK)5 activity. ResearchGate. [Link]
-
ResearchGate. Role of Pyrimidine Derivatives in the Treatment of Cancer. ResearchGate. [Link]
-
ResearchGate. Cleaved caspases troubleshooting. ResearchGate. [Link]
-
MDPI. (2024, December 10). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. [Link]
-
ResearchGate. Schematic diagram of PI3K/Akt/mTOR pathway. ResearchGate. [Link]
-
Horizon Discovery. 5 tips for choosing the right cell line for your experiment. Horizon Discovery. [Link]
-
ResearchGate. How to represent Annexin V apoptosis study data in publications?. ResearchGate. [Link]
-
National Center for Biotechnology Information. A comprehensive pathway map of epidermal growth factor receptor signaling. NCBI. [Link]
-
WBI Studies Repository. Lost in translation: animal models and clinical trials in cancer treatment. WBI Studies Repository. [Link]
-
ClinPGx. EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]
-
Assay Genie. 101 Western Blot Troubleshooting Tips & Tricks. Assay Genie. [Link]
-
National Center for Biotechnology Information. (2020, September 8). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. NCBI. [Link]
-
PraxiLabs. (2025, August 16). Cell Cycle Stages & Regulation by Cyclins and CDKs. PraxiLabs. [Link]
-
GSC Advanced Research and Reviews. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSCARR. [Link]
-
ResearchGate. What is the reason I am not able to detect cleaved caspase-3 by Western blotting using Cell Signalling Antibody (#9661)?. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2018, August 1). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. NCBI. [Link]
-
YouTube. (2020, October 19). PI3k/AKT/mTOR Pathway. [Link]
-
Creative Diagnostics. CDK Signaling Pathway. Creative Diagnostics. [Link]
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Sygnature Discovery. In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. Sygnature Discovery. [Link]
-
Open Targets. (2019, February 4). Looking for cell line models to predict drug response in cancer patients? Use CELLector. Open Targets Blog. [Link]
-
ResearchGate. EGFR signaling pathway in breast cancers. ResearchGate. [Link]
-
ResearchGate. Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway.... ResearchGate. [Link]
-
YouTube. (2025, October 23). How in vitro and in vivo researchers collaborate to tackle ovarian cancer and champion the 3Rs. [Link]
-
University of Reading. Measuring Apoptosis using Annexin V and Flow Cytometry. [Link]
-
MDPI. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. MDPI. [Link]
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. veterinaria.org [veterinaria.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy [mdpi.com]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. kumc.edu [kumc.edu]
- 11. bosterbio.com [bosterbio.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. ClinPGx [clinpgx.org]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. promega.com.br [promega.com.br]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 24. researchgate.net [researchgate.net]
- 25. praxilabs.com [praxilabs.com]
- 26. creative-diagnostics.com [creative-diagnostics.com]
- 27. Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. wellbeingintlstudiesrepository.org [wellbeingintlstudiesrepository.org]
- 30. sygnaturediscovery.com [sygnaturediscovery.com]
- 31. m.youtube.com [m.youtube.com]
A Comparative Analysis of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine and Its Analogs in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the realm of oncology, the pyrimidine scaffold has emerged as a cornerstone for the development of potent and selective kinase inhibitors. This guide provides a comparative analysis of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine and its structurally related analogs, offering insights into their synthesis, biological activities, and the nuanced structure-activity relationships (SAR) that govern their efficacy as potential therapeutic agents. As a Senior Application Scientist, the following content is curated to blend technical precision with practical, field-tested insights to aid researchers in this competitive field.
Introduction: The Prominence of the Aminopyrimidine Core
The aminopyrimidine core is a recurring motif in a multitude of clinically successful kinase inhibitors.[1] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it a privileged scaffold in medicinal chemistry. The strategic placement of substituents on this core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will focus on analogs of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine, a compound of interest due to its structural features that suggest potential kinase inhibitory activity. While specific experimental data for this parent compound is not extensively available in the public domain, a robust comparative analysis can be constructed by examining its close analogs and the broader SAR of the 5-aryl-2-methylpyrimidin-4-amine series.
Synthetic Strategies: Building the Core and Its Analogs
The synthesis of 2,4,5-substituted pyrimidines is a well-established area of organic chemistry, with multiple routes available to access the core structure and its derivatives. A common and versatile approach involves the condensation of a substituted amidine with a β-ketoester or a related three-carbon synthon.
A general synthetic scheme for 5-aryl-2-methylpyrimidin-4-amines is depicted below. The synthesis typically begins with the construction of the pyrimidine ring, followed by the introduction of the aryl group at the C5 position, often via a Suzuki or Stille coupling reaction. Subsequent modifications at the C2 and C4 positions can then be performed to generate a library of analogs.
Caption: General synthetic route to 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine and its analogs.
For instance, in the synthesis of a related series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, 2,4-dichloro-5-methylpyrimidine was utilized as a starting material, followed by sequential nucleophilic substitution and a Suzuki coupling to introduce the desired functionalities.[2]
Comparative Analysis of Biological Activity
While direct biological data for 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine is limited, we can infer its potential activity and compare it to its analogs by examining published data on structurally similar compounds. A key area of interest for this class of molecules is the inhibition of protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.[1]
Case Study: Aminopyrimidine Analogs as PLK4 Inhibitors
A recent study on the development of Polo-like kinase 4 (PLK4) inhibitors provides a valuable dataset for our comparative analysis.[1] PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication, and its overexpression is linked to tumorigenesis.[1] This study identified a series of potent PLK4 inhibitors based on an aminopyrimidine core.
Table 1: Comparative Biological Activity of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine Analogs as Kinase Inhibitors
| Compound ID | Structure | Target Kinase | IC50 (µM) | Reference |
| Hypothetical Parent Compound | 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine | - | Data not available | - |
| Analog 1 | 4-((4-Fluorophenyl)thio)-N-(4-morpholinophenyl)pyrimidin-2-amine | PLK4 | 0.083 | [1] |
| Analog 2 | N-benzyl-5-methyl-2-phenylpyrimidin-4-amine | USP1/UAF1 | 0.070 | [2] |
| Analog 3 | 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine | Aurora A/B | 0.008 / 0.0092 | [3] |
IC50 values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity.
From the data in Table 1, several key structure-activity relationships can be deduced:
-
Substitution at the 5-position: The presence of an aryl group at the 5-position of the pyrimidine ring is a common feature in many kinase inhibitors. The 4-fluorophenyl group in the hypothetical parent compound is an electron-withdrawing group that can engage in favorable interactions within the kinase active site.
-
Linkage to the Phenyl Ring: In Analog 1, the 4-fluorophenyl group is attached via a thioether linkage at the 4-position, and the amine is at the 2-position. This structural isomerism significantly impacts target specificity and potency. The thioether linkage may provide optimal geometry for interaction with the PLK4 active site.
-
Substituents on the Amino Group: The N-phenyl and N-benzyl groups in Analogs 1 and 2, respectively, are crucial for their potent inhibitory activity. These bulky hydrophobic groups often occupy a hydrophobic pocket in the kinase domain, thereby enhancing binding affinity. The morpholino group in Analog 1 and 3 is a common solubilizing group in drug candidates.
-
The 2-Methyl Group: The 2-methyl group on the pyrimidine ring can contribute to binding by occupying a small hydrophobic pocket and can also influence the planarity of the molecule.
Experimental Protocols
To facilitate further research and enable direct comparison of novel analogs, detailed protocols for key biological assays are provided below.
Kinase Inhibition Assay (Generic Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific kinase.
Workflow Diagram:
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare solutions of the kinase, substrate (e.g., a specific peptide or protein), and ATP in the kinase buffer. The final ATP concentration should be at or near its Km for the specific kinase.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the kinase and substrate to each well.
-
Add serial dilutions of the test compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Detect the amount of phosphorylation using a suitable method. Common methods include:
-
ADP-Glo™ Kinase Assay (Promega): Measures the amount of ADP produced, which is directly proportional to kinase activity.
-
LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific): A time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
-
Data Analysis:
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Workflow Diagram:
Caption: A standard workflow for assessing cell viability using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the cell plate and add the medium containing the test compound. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability versus the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value.
-
Conclusion and Future Directions
Future research in this area should focus on the synthesis and biological evaluation of a focused library of analogs of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine. Key modifications could include:
-
Varying the aryl group at the 5-position: Exploring different substitution patterns on the phenyl ring or replacing it with other heteroaromatic rings.
-
Modifying the substituent at the 2-position: Introducing groups other than methyl to probe interactions in the corresponding pocket of the target kinase.
-
Diversifying the amino group at the 4-position: Introducing a range of substituted amines to optimize interactions with the solvent-exposed region of the kinase.
By employing the synthetic strategies and biological assays outlined in this guide, researchers can systematically explore the chemical space around this promising scaffold and potentially identify novel drug candidates with improved therapeutic profiles.
References
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]
-
Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry. [Link]
-
Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Design, synthesis and anticancer profile of new 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-linked sulfonamide derivatives with V600EBRAF inhibitory effect. Molecules. [Link]
-
Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
The Aminopyrimidine Core: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition
For researchers, scientists, and drug development professionals, the aminopyrimidine scaffold represents a cornerstone in the design of potent and selective kinase inhibitors. Its remarkable versatility allows for the fine-tuning of interactions within the ATP-binding pocket of a wide array of kinases, making it a privileged structure in medicinal chemistry. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of various aminopyrimidine cores, supported by experimental data and detailed protocols to empower your drug discovery endeavors.
The Enduring Appeal of the Aminopyrimidine Scaffold
The aminopyrimidine core's success as a pharmacophore stems from its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a critical anchor for inhibitory activity.[1] The nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors, while the amino group can serve as a hydrogen bond donor. This foundational interaction provides a stable platform for introducing various substituents at other positions of the ring to achieve desired potency, selectivity, and pharmacokinetic properties.[1] This guide will dissect the nuanced SAR of different aminopyrimidine-based inhibitors, offering insights into how subtle structural modifications can dramatically impact biological activity.
Comparative Analysis of Aminopyrimidine Cores
The aminopyrimidine scaffold can be broadly categorized into several key classes, each with distinct SAR profiles. Here, we compare two of the most prominent examples: the 2-aminopyrimidines and the 2,4-diaminopyrimidines.
The 2-Aminopyrimidine Core: A Foundation for Targeted Therapies
The 2-aminopyrimidine moiety is a fundamental building block in numerous approved kinase inhibitors. The primary amino group at the C2 position is crucial for hinge binding. The SAR of this core is heavily influenced by the nature and position of substituents on the pyrimidine ring and the phenyl ring often attached at C4.
A noteworthy example is observed in the development of IKK2 inhibitors, where a piperidinylamino core structure was explored.[2] The structure-activity relationship study revealed that substitutions on the piperidinylamino functionality and the aromatic ring attached to the aminopyrimidine core significantly influenced inhibitory activity.[2] Specifically, the presence of hydrogen, methanesulfonyl, and aminosulfonyl groups at the piperidinylamino moiety, as well as morpholinosulfonyl and piperazinosulfonyl groups on the aromatic ring, led to high inhibitory activity against IKK-2.[2]
The 2,4-Diaminopyrimidine Core: Enhancing Potency and Selectivity
The addition of a second amino group at the C4 position, creating the 2,4-diaminopyrimidine scaffold, offers additional points for interaction and substitution, often leading to enhanced potency and selectivity. This core has been successfully employed in the development of inhibitors for a variety of kinases, including Hematopoietic Progenitor Kinase 1 (HPK1) and Cyclin-Dependent Kinases (CDKs).[3][4]
In the context of HPK1 inhibitors, a series of macrocyclic 2,4-diaminopyrimidine derivatives demonstrated potent inhibition, with the representative compound 21 exhibiting an IC50 value of 1.0 nM in an ADP-Glo assay.[3] This highlights the potential of macrocyclization as a strategy to constrain the conformation of the inhibitor and enhance binding affinity. For CDK2 and CDK9 dual inhibitors, a 2,4-diaminopyrimidine scaffold was also utilized, with a thiazole scaffold at the N-4 position of the pyrimidine core showing higher enzyme inhibition compared to oxazole and pyrazole derivatives.[4]
Fused Pyrimidine Systems: Expanding the Chemical Space
Fusing the pyrimidine ring with other heterocyclic systems, such as pyrrolopyrimidines and pyridopyrimidines, has emerged as a powerful strategy to develop highly potent and selective kinase inhibitors, particularly against Epidermal Growth Factor Receptor (EGFR). These fused systems offer a rigid scaffold that can effectively probe deeper into the ATP-binding pocket.
For instance, 2,4,6-trisubstituted pyrrolo[2,3-d]pyrimidine derivatives have shown significant cytotoxicity against cancer cell lines, with EGFR IC50 values comparable to the standard inhibitor PD153035.[5] Similarly, 2,5,8-trisubstituted pyrido[2,3-d]pyrimidines have demonstrated high potency in inhibiting EGFR kinase activities, with IC50 values in the low nanomolar range.[5]
Quantitative Comparison of Aminopyrimidine-Based Kinase Inhibitors
To provide a clearer picture of the impact of structural modifications on inhibitory activity, the following table summarizes the potency of various aminopyrimidine derivatives against different kinase targets.
| Compound/Series | Core Scaffold | Target Kinase(s) | IC50 (nM) | Reference |
| Compound 21 | Macrocyclic 2,4-diaminopyrimidine | HPK1 | 1.0 | [3] |
| Thiazole derivative 12b | 2,4-Diaminopyrimidine | CDK2/CDK9 | Potent (inhibition % at 1µM) | [4] |
| Compound 17 | Aminopyrimidine | IKK-2 | 1300 | [2] |
| 2,5,8-trisubstituted pyrido[2,3-d]pyrimidine | Fused Pyrimidine | EGFR | 2 - 33 | [5] |
| 2,4,6-trisubstituted pyrrolo[2,3-d]pyrimidine | Fused Pyrimidine | EGFR | 300 - 4700 | [5] |
| Aminopyrimidine-2,4-dione 4 | Aminopyrimidine | BRD4/PLK1 | 29 / 94 | [6] |
| 2-Thiopyrimidine-4-one 7 | Aminopyrimidine | BRD4/PLK1 | 42 / 20 | [6] |
Table 1: Comparative Potency of Aminopyrimidine-Based Kinase Inhibitors. This table highlights the diverse range of potencies achievable with different aminopyrimidine scaffolds against various kinase targets.
Experimental Protocols: A Guide to Key Assays
The robust evaluation of SAR requires well-designed and meticulously executed experiments. This section provides detailed protocols for key assays used in the characterization of aminopyrimidine-based kinase inhibitors.
Synthesis of the 2,4-Diaminopyrimidine Scaffold
A common method for the synthesis of the 2,4-diaminopyrimidine core involves the reaction of a 2-amino-4-halopyrimidine with ammonia in a hydroxylated solvent.[7]
Step-by-Step Protocol:
-
Mix crude 2-amino-4-chloropyrimidine (350 parts) with methanol (560 parts) and ammonia (500 parts) in a closed vessel.[7]
-
Heat the mixture with shaking for one hour at 100°C, followed by two and a half hours at 150-160°C.[7]
-
Evaporate the mixture to dryness with warming in a current of air.[7]
-
Stir the residue with enough warm water to make 800 parts, treat with activated charcoal, and filter.[7]
-
Treat the filtrate with a concentrated sulfate solution or sulfuric acid to precipitate the 2,4-diaminopyrimidine sulfate.[7]
-
Filter the precipitate and recrystallize from hot water with activated charcoal treatment to obtain a pure, white product.[7]
Caption: Workflow of the ADP-Glo™ kinase assay.
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA® is a powerful biophysical method to verify drug binding to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature. [8] Step-by-Step Protocol:
-
Cell Treatment:
-
Treat cultured cells with the aminopyrimidine inhibitor or vehicle control for a specific duration.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler. [9]3. Cell Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles. [9]4. Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates to pellet the aggregated, denatured proteins. [9]5. Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target protein in the soluble fraction using methods like Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Caption: Principle of a FRET-based kinase activity biosensor.
Conclusion and Future Directions
The aminopyrimidine core continues to be a remarkably fruitful scaffold in the pursuit of novel kinase inhibitors. The comparative analysis of different aminopyrimidine-based inhibitors reveals that strategic modifications to the core structure, including the addition of functional groups and the creation of fused or macrocyclic systems, can lead to significant improvements in potency and selectivity. The experimental protocols provided herein offer a robust framework for the rigorous evaluation of SAR, enabling researchers to make data-driven decisions in their drug discovery programs.
Future advancements in this field will likely focus on the development of inhibitors with novel mechanisms of action, such as allosteric modulators and covalent inhibitors targeting specific resistance mutations. Furthermore, the integration of computational modeling and artificial intelligence with traditional medicinal chemistry approaches will undoubtedly accelerate the design and optimization of the next generation of aminopyrimidine-based therapeutics.
References
-
Al-Ostath, A., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Pharmaceuticals, 16(7), 989. [Link]
-
Depry, C., & Zhang, J. (2010). Visualization of kinase activity with FRET-based activity biosensors. Current protocols in molecular biology, Chapter 18, Unit 18.15. [Link]
-
Jantus-Lewintre, E., et al. (2015). Oxopyrido[2,3-d]pyrimidines as Covalent L858R/T790M Mutant Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors. Journal of medicinal chemistry, 58(15), 6145–6166. [Link]
-
Martinez, M. M., & Pardo, L. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2231–2242. [Link]
-
Wang, X., et al. (2022). Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors. European journal of medicinal chemistry, 243, 114757. [Link]
-
Zhang, T., et al. (2019). Addressing the Osimertinib Resistance Mutation EGFR-L858R/C797S with Reversible Aminopyrimidines. ACS medicinal chemistry letters, 10(6), 914–919. [Link]
-
Anonymous. (n.d.). Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity. ResearchGate. [Link]
-
Anonymous. (n.d.). Assaying Protein Kinase A activity using a FRET-based sensor purified from mammalian cells. UCL Discovery. [Link]
-
Anonymous. (n.d.). Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. ACS Publications. [Link]
-
Anonymous. (n.d.). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
-
Anonymous. (n.d.). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. Royal Society of Chemistry. [Link]
-
Anonymous. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Anonymous. (n.d.). Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations That Spares the Wild Type Form of the Receptor. ACS Publications. [Link]
-
Anonymous. (n.d.). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. ResearchGate. [Link]
-
Anonymous. (n.d.). FRET-Based Sensors for Kinase Activity: An Increasing Attractiveness. OMICS International. [Link]
-
Anonymous. (n.d.). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. ACS Publications. [Link]
- Anonymous. (n.d.). Preparation of 2,4-diaminopyrimidines.
-
Anonymous. (n.d.). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. Royal Society of Chemistry. [Link]
-
Anonymous. (n.d.). 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. ScienceDirect. [Link]
-
Anonymous. (n.d.). Comparative Analysis of Adverse Effects: Protein Kinase Inhibitors Versus Traditional Anticancer Therapies. MDPI. [Link]
-
Anonymous. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link]
-
Anonymous. (n.d.). The cellular thermal shift assay of MEK in the presence of inhibitors,... ResearchGate. [Link]
-
Anonymous. (n.d.). Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts. IBB PAS Repository. [Link]
-
Anonymous. (n.d.). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. [Link]
-
Anonymous. (n.d.). Development of FRET Biosensor to Characterize CSK Subcellular Regulation. MDPI. [Link]
-
Anonymous. (n.d.). Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents. MDPI. [Link]
-
Anonymous. (n.d.). Structural insights into drug development strategy targeting EGFR T790M/C797S. Oncotarget. [Link]
-
Anonymous. (n.d.). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. ACS Publications. [Link]
-
Anonymous. (n.d.). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US2416617A - Preparation of 2,4-diaminopyrimidines - Google Patents [patents.google.com]
- 8. annualreviews.org [annualreviews.org]
- 9. scispace.com [scispace.com]
A Comparative Guide to the Synthetic Routes of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine
Introduction
5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine is a key structural motif in medicinal chemistry, serving as a crucial intermediate in the development of various therapeutic agents. The strategic placement of the fluorophenyl group at the 5-position of the 2-methylpyrimidin-4-amine core imparts unique physicochemical properties that can significantly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. Consequently, the efficient and scalable synthesis of this compound is of paramount importance to researchers and professionals in drug discovery and development.
This guide provides an in-depth, objective comparison of two prominent synthetic strategies for the preparation of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a critical analysis of their respective advantages and disadvantages. This comparative framework aims to empower researchers to make informed decisions when selecting a synthetic pathway that best aligns with their specific project goals, available resources, and desired scale of production.
Synthetic Strategies: A Head-to-Head Comparison
Two principal and logically distinct approaches for the synthesis of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine will be examined:
-
Route 1: Late-Stage Arylation via Suzuki-Miyaura Cross-Coupling. This convergent strategy involves the initial synthesis of a 5-halo-2-methylpyrimidin-4-amine core, which is subsequently coupled with a (4-fluorophenyl)boronic acid derivative.
-
Route 2: De Novo Pyrimidine Ring Construction. This linear approach builds the pyrimidine ring from acyclic precursors, incorporating the 4-fluorophenyl moiety from the outset.
The following sections will provide a detailed exploration of each of these synthetic routes.
Route 1: Late-Stage Arylation via Suzuki-Miyaura Cross-Coupling
This synthetic pathway is a classic example of a convergent synthesis, where the two key fragments of the target molecule are prepared separately and then joined together in a final, high-yielding step. The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[1][2][3]
Conceptual Workflow
The logical flow of this synthetic route is depicted in the following diagram:
Caption: Workflow for the Suzuki-Miyaura cross-coupling route.
Experimental Protocols
Step 1: Synthesis of 5-Bromo-2-methylpyrimidin-4-amine
The synthesis of the key 5-bromopyrimidine intermediate can be achieved through the electrophilic bromination of 2-methylpyrimidin-4-amine.
-
Materials and Reagents:
-
2-Amino-4-methylpyridine (or analogous 2-methylpyrimidin-4-amine precursor)
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve 2-methylpyrimidin-4-amine in DMF and cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature below 5 °C.[4]
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-bromo-2-methylpyrimidin-4-amine.
-
Step 2: Suzuki-Miyaura Coupling
The final carbon-carbon bond formation is accomplished via a palladium-catalyzed Suzuki-Miyaura coupling.
-
Materials and Reagents:
-
5-Bromo-2-methylpyrimidin-4-amine
-
(4-Fluorophenyl)boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water)
-
-
Procedure:
-
To a reaction vessel, add 5-bromo-2-methylpyrimidin-4-amine, (4-fluorophenyl)boronic acid, the palladium catalyst, and the base.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the degassed solvent system and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to yield 5-(4-fluorophenyl)-2-methylpyrimidin-4-amine.
-
Analysis and Discussion
| Parameter | Assessment | Rationale |
| Overall Yield | Moderate to High | The yields for both the bromination and the Suzuki coupling are typically good, leading to a respectable overall yield. |
| Scalability | Good | Suzuki-Miyaura couplings are widely used in industrial settings and are generally scalable. The bromination step is also amenable to scale-up. |
| Versatility | Excellent | A major advantage of this route is the ability to easily synthesize a library of analogs by simply varying the boronic acid coupling partner. |
| Starting Materials | Readily Available | 2-Methylpyrimidin-4-amine and (4-fluorophenyl)boronic acid are commercially available. |
| Reaction Conditions | Moderate | The Suzuki coupling requires heating and an inert atmosphere. The bromination is typically performed at or below room temperature. |
| Purification | Moderate | Column chromatography is often required for both steps to ensure high purity. The removal of palladium residues from the final product is a critical consideration. |
Route 2: De Novo Pyrimidine Ring Construction
This approach involves the construction of the pyrimidine ring from acyclic precursors, with the 5-(4-fluorophenyl) substituent already incorporated into one of the starting materials. A common method for pyrimidine synthesis is the condensation of an amidine with a β-dicarbonyl compound or its equivalent.
Conceptual Workflow
The logical progression of this synthetic strategy is outlined below:
Caption: Workflow for the de novo pyrimidine ring synthesis route.
Experimental Protocols
Step 1: Synthesis of a Suitable Three-Carbon Synthon
A key precursor for this route is a three-carbon molecule containing the 4-fluorophenyl group at the central carbon. This can be prepared from 4-fluorophenylacetonitrile.
-
Materials and Reagents:
-
4-Fluorophenylacetonitrile
-
Ethyl formate
-
Sodium ethoxide
-
-
Procedure (Illustrative for α-formyl-4-fluorophenylacetonitrile):
-
To a solution of sodium ethoxide in ethanol, add 4-fluorophenylacetonitrile dropwise at room temperature.
-
After stirring for a short period, add ethyl formate and continue stirring overnight.
-
The resulting sodium salt of α-formyl-4-fluorophenylacetonitrile can be used directly in the next step or isolated after acidification.
-
Step 2: Cyclocondensation to Form the Pyrimidine Ring
The pyrimidine ring is formed by the reaction of the three-carbon synthon with acetamidine.
-
Materials and Reagents:
-
α-Formyl-4-fluorophenylacetonitrile (or its enolate salt)
-
Acetamidine hydrochloride
-
Base (e.g., sodium ethoxide)
-
Solvent (e.g., ethanol)
-
-
Procedure:
-
To a solution of sodium ethoxide in ethanol, add acetamidine hydrochloride and stir until a solution is formed.
-
Add the α-formyl-4-fluorophenylacetonitrile derivative to the reaction mixture.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and neutralize with an acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure and partition the residue between water and an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to obtain 5-(4-fluorophenyl)-2-methylpyrimidin-4-amine.
-
Analysis and Discussion
| Parameter | Assessment | Rationale |
| Overall Yield | Variable | The overall yield is highly dependent on the efficiency of the cyclocondensation step, which can be sensitive to reaction conditions and substrate. |
| Scalability | Moderate | While cyclocondensation reactions can be scaled, they may require more optimization to maintain high yields compared to the Suzuki coupling. |
| Versatility | Low | This route is less amenable to creating a diverse library of analogs, as a new three-carbon synthon would be required for each different 5-substituent. |
| Starting Materials | Generally Available | Acetamidine and 4-fluorophenylacetonitrile are commercially available starting materials. |
| Reaction Conditions | Moderate to Harsh | The cyclocondensation step often requires refluxing conditions and the use of strong bases. |
| Purification | Moderate | Column chromatography or recrystallization is typically necessary to isolate the pure product from side-products of the condensation reaction. |
Comparative Summary and Conclusion
| Feature | Route 1: Suzuki-Miyaura Coupling | Route 2: De Novo Ring Synthesis |
| Strategy | Convergent | Linear |
| Key Reaction | Pd-catalyzed C-C bond formation | Cyclocondensation |
| Flexibility | High (for varying the aryl group) | Low |
| Scalability | Generally good | Moderate |
| Overall Yield | Often higher and more reliable | Can be variable |
| Ideal Application | Library synthesis, process development | Synthesis of a single target molecule |
The Suzuki-Miyaura coupling route is arguably the more versatile and robust of the two. Its convergent nature and the high reliability of the key coupling step make it particularly well-suited for medicinal chemistry programs where the synthesis of a diverse array of 5-aryl pyrimidine analogs is desired. The commercial availability of a wide range of boronic acids further enhances the appeal of this approach.
The de novo ring synthesis route , while potentially more step-economical in some variations, is generally less flexible. However, for the large-scale production of the specific target molecule, this route could be optimized to be highly cost-effective, provided that the starting materials are inexpensive and the cyclocondensation proceeds in high yield.
The ultimate choice of synthetic route will depend on the specific goals of the research or development program. For exploratory and lead optimization phases, the flexibility of the Suzuki-Miyaura coupling is a significant advantage. For later-stage development and manufacturing, a thorough process optimization of the de novo synthesis could prove to be the more economical option.
References
- U.S. Patent 6,365,740 B1, "Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine," April 2, 2002.
- Chinese Patent CN1319592A, "Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine," October 24, 2001.
-
Jalpa Vadgama, Bhavna Godhaniya, & Modha Jayesh, "Synthesis and characterization of some novel substituted 2-aryl amino-6-oxopyrimidine-5- carbonitrile derivatives," ResearchGate, Full-text available, July 2023. [Link]
-
A. Singh & S. D. Jadhav, "An oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines, whereas activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines," Organic Letters, 2017, 19, 5673-5676. [Link]
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]
-
Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules. [Link]
-
Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. [Link]
-
Pyrimidine synthesis - Organic Chemistry Portal. [Link]
-
Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. Journal of Medicinal Chemistry. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Aminative Suzuki–Miyaura coupling. Science. [Link]
-
Formation of 4-Aminopyrimidines via the Trimerization of Nitriles Using Focused Microwave Heating. Organic Letters. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
A Guide to Ensuring Reproducible Results with 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine: A Comparative Analysis for Kinase Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the reproducibility of experimental findings is the bedrock of scientific progress. This guide provides an in-depth technical analysis of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine, a potent aminopyrimidine derivative, with a focus on ensuring the reliability and reproducibility of your experimental outcomes. As Senior Application Scientists, we move beyond mere protocols to explain the scientific rationale behind each step, empowering you to not only execute experiments but also to troubleshoot and adapt them effectively. This document will compare the performance of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine with established kinase inhibitors, supported by experimental data, and provide robust methodologies for validating your results.
The Critical Role of Reproducibility in Kinase Inhibitor Research
Section 1: Synthesis, Purification, and Characterization of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine
A reproducible biological assay begins with a well-characterized and pure compound. The synthesis of pyrimidine derivatives can be complex, and minor variations in reaction conditions can lead to significant differences in yield and purity.[10][11][12][13]
Synthetic Pathway Overview
The synthesis of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine can be achieved through a multi-step process. A common approach involves the condensation of a suitable amidine with a β-ketoester followed by functional group manipulations. The following diagram illustrates a representative synthetic workflow.
Sources
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemicalkinomics.com [chemicalkinomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Imatinib - Wikipedia [en.wikipedia.org]
- 5. Imatinib | C29H31N7O | CID 5291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Imatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]
- 11. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Initial Characterization and Cross-Validation of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine
This guide provides a comprehensive framework for the initial biological characterization and cross-validation of the novel compound 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine. Given the absence of published data on this specific molecule, we will proceed from the ground up, establishing its activity profile across multiple cancer cell lines. Our experimental design is informed by the broader class of aminopyrimidine derivatives, which have demonstrated significant potential as kinase inhibitors in oncology research.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of potential therapeutic agents.
Introduction: The Rationale for Cross-Validation
The aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors targeting critical cell cycle and signaling pathways.[4] Molecules in this class have been developed as inhibitors of Polo-like kinase 4 (PLK4), Aurora kinases, and Epidermal Growth Factor Receptor (EGFR), all of which are validated targets in cancer therapy.[1][2][3] Overexpression of these kinases is a common feature in a variety of cancers, including breast, colorectal, and lung cancer, making them attractive targets for therapeutic intervention.[1]
5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine is a novel analog within this class. Its therapeutic potential is currently uncharacterized. Therefore, the primary objective of this guide is to outline a systematic, multi-tiered approach to:
-
Establish a preliminary activity profile: Determine the cytotoxic and anti-proliferative effects of the compound across a diverse panel of cancer cell lines.
-
Elucidate the primary mechanism of action: Investigate whether the observed cytotoxicity is mediated through the induction of apoptosis and/or cell cycle arrest.
-
Provide a framework for target validation: Lay the groundwork for more in-depth studies to identify the specific molecular target(s) of the compound.
To ensure scientific rigor, we will benchmark the activity of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine against a well-characterized aminopyrimidine-based inhibitor, Alisertib (MLN8237) , a known Aurora Kinase A inhibitor. This comparative approach will provide critical context for our findings.
Experimental Workflow: A Tiered Approach to Characterization
A logical, tiered approach is essential for efficiently characterizing a novel compound. This workflow maximizes information gain while conserving resources, allowing for data-driven decisions at each stage.
Caption: Decision tree for interpreting cell cycle analysis results.
Tier 4: Preliminary Mechanistic Investigation via Western Blot
Objective: To probe for molecular changes consistent with the findings from previous tiers.
Rationale: Western blotting allows for the semi-quantitative assessment of key proteins involved in apoptosis and cell cycle control. This provides a more granular view of the compound's mechanism.
Protocol: Western Blotting
-
Protein Extraction: Treat cells in 6-well plates with the compound at 1x and 5x IC50 for 24 hours. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Suggested Primary Antibodies:
-
Apoptosis Marker: Cleaved PARP, Cleaved Caspase-3
-
Cell Cycle Marker: Phospho-Histone H3 (Ser10) - a marker for mitotic cells.
-
Loading Control: GAPDH or β-Actin
Conclusion and Future Directions
This guide provides a robust, multi-tiered strategy for the initial characterization of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine. By systematically evaluating its anti-proliferative activity, apoptotic induction, and effects on the cell cycle, researchers can build a comprehensive preliminary profile of this novel compound. The data generated through these experiments will be crucial for making informed decisions about its potential as a therapeutic candidate and for designing subsequent studies, which may include kinome screening to identify its direct molecular target(s), in vivo efficacy studies in relevant animal models, and further structure-activity relationship (SAR) studies to optimize its potency and selectivity.
References
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.National Institutes of Health (NIH).
- Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines.PMC - NIH.
- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs.MDPI.
- Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors.PubMed.
- 2-Methylpyrimidin-4-amine | C5H7N3 | CID 295763.PubChem.
- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase.ACS Publications.
- Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.PMC - NIH.
- Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives.ResearchGate.
Sources
- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Determining the selectivity profile of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine against a kinase panel
A Guide to Determining the Kinase Selectivity Profile of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine
This guide provides a comprehensive framework for characterizing the kinase selectivity of the novel compound, 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine. Given the absence of publicly available screening data for this specific molecule, we present a detailed, field-proven methodology for generating a robust selectivity profile. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of kinase inhibitors. We will delve into the causality behind experimental choices, provide self-validating protocols, and compare the potential outcomes against a known inhibitor to contextualize the data.
The Imperative of Kinase Selectivity
The human kinome consists of over 500 protein kinases that regulate nearly every aspect of cellular life.[1] This functional breadth makes them prime therapeutic targets, but also presents a significant challenge: the structural conservation of the ATP-binding site across the kinome family.[2] A lack of inhibitor selectivity, often termed promiscuity, can lead to off-target effects, resulting in unforeseen toxicities or a convoluted pharmacological profile that hinders clinical development.[3] Therefore, early and comprehensive profiling of a compound's interaction with a broad panel of kinases is not merely a characterization step but a critical decision-making tool in drug discovery.[4][5] This guide outlines the workflow to generate such a profile for 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine, a compound featuring a 2-aminopyrimidine scaffold common to many known kinase inhibitors.[6]
Experimental Design: A Rationale-Driven Approach
The quality of a selectivity profile is contingent on the thoughtful design of the experiment. Here, we outline the critical parameters and the reasoning behind our recommended choices.
Kinase Panel Selection
The initial screen should be broad enough to provide a bird's-eye view of the compound's behavior across the kinome. We recommend a panel that includes representatives from all major kinase families. Commercial services and kits offer pre-validated panels for this purpose.[7] The goal of this primary screen is not to define the absolute IC₅₀ for every kinase, but to rapidly identify high-affinity interactions ("hits") for further investigation.
Assay Technology: Balancing Throughput, Relevance, and Reliability
Numerous technologies exist for measuring kinase activity, each with distinct advantages.[8]
-
Radiometric Assays: Traditionally the "gold standard," these directly measure the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP onto a substrate.[8] While highly sensitive and direct, they involve handling radioactive materials.
-
Fluorescence-Based Assays (e.g., FRET): These assays use modified substrates that produce a fluorescent signal upon phosphorylation, offering a non-radioactive alternative.[8]
-
Luminescence-Based Assays (e.g., ADP-Glo™): This technology quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[9][10] It is a universal assay applicable to any kinase, highly sensitive, and resistant to compound interference.
For this guide, we will detail the protocol for a luminescence-based assay due to its robustness, scalability for high-throughput screening, and non-radioactive format, which aligns with modern laboratory safety and efficiency standards.[11]
The Critical Role of ATP Concentration
Kinase inhibitors that target the ATP-binding site are, by definition, in competition with cellular ATP. Biochemical assays often use ATP concentrations near the Michaelis-Menten constant (Km) of the kinase to increase sensitivity for inhibitor detection. However, cellular ATP concentrations are typically in the low millimolar range (1-10 mM), far exceeding the Km of most kinases.[12] An inhibitor that appears potent at a low ATP concentration may be significantly less effective in a cellular context.[13]
Our Recommendation: Perform the initial screen at a fixed, low ATP concentration (e.g., 10 µM) to identify all potential interactions with high sensitivity. Subsequently, any significant hits should be re-assessed at a physiologically relevant ATP concentration (e.g., 1 mM) to better predict cellular potency.[12]
Experimental Workflow and Protocols
This section provides a detailed, step-by-step protocol for determining the kinase selectivity profile.
Workflow Overview
The process can be visualized as a multi-stage funnel, starting with a broad screen and progressively focusing on the most potent interactions.
Detailed Protocol: Luminescence-Based Kinase Assay (ADP-Glo™)
This protocol is a representative example and should be optimized for the specific kinases being tested.[14]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine in 100% DMSO.
-
For the primary screen, create a working concentration (e.g., 100 µM) in the assay buffer. The final DMSO concentration in the assay should not exceed 1%, as higher concentrations can inhibit kinase activity.[14]
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of kinase buffer to all wells.
-
Add 0.5 µL of the test compound dilution or DMSO vehicle (for 0% and 100% inhibition controls) to the appropriate wells.
-
Add 2 µL of the specific kinase-substrate mixture to each well, except for the 0% inhibition controls (add buffer instead).
-
Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution.
-
Incubate for 1-2 hours at room temperature. The exact time should be within the linear range of the enzymatic reaction.
-
Stop the kinase reaction and detect ADP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
Read the luminescence on a compatible plate reader.
-
Data Analysis and Interpretation
Primary Screen Analysis
Raw luminescence data is converted to percent inhibition using the following formula:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
A "hit" is typically defined as a kinase showing significant inhibition (e.g., >80%) at the screening concentration (e.g., 1 µM).
IC₅₀ Determination
For all identified hits, a 10-point dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC₅₀). This provides a quantitative measure of potency.
Comparative Analysis: A Hypothetical Case Study
To illustrate how to interpret the data, let's imagine we have screened our compound, which we'll call Cmpd-A , and are comparing it to a known inhibitor with a similar pyrimidine scaffold, Cmpd-B (a hypothetical selective Aurora Kinase A inhibitor).[6]
| Kinase Target | Cmpd-A (IC₅₀, nM) | Cmpd-B (IC₅₀, nM) |
| Aurora A | 25 | 10 |
| Aurora B | 150 | 2,500 |
| ABL1 | 8,000 | >10,000 |
| CHK1 | 450 | 8,500 |
| EGFR | >10,000 | >10,000 |
| SRC | 1,200 | >10,000 |
| VEGFR2 | 950 | 7,800 |
Interpretation:
-
Potency & Primary Target: Both compounds inhibit Aurora A, the primary target of Cmpd-B. Cmpd-A is potent against Aurora A, though slightly less so than the reference compound.
-
Selectivity Profile:
-
Cmpd-B is highly selective. Its potency against Aurora A is over 250-fold greater than against the next closest target, Aurora B.
-
Cmpd-A displays a more polypharmacological profile. It inhibits Aurora A most potently, but also shows significant activity against Aurora B, CHK1, and VEGFR2. This is not necessarily a negative attribute, as multi-targeting can sometimes offer therapeutic advantages, but it is a critical piece of information for understanding the compound's mechanism of action and potential side effects.[15]
-
This comparative approach provides essential context, framing the selectivity of the new compound against an established benchmark.
Conclusion and Next Steps
This guide provides a robust, rationale-driven framework for determining the kinase selectivity profile of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine. The proposed workflow, centered around a luminescence-based assay, ensures high-quality, reproducible data suitable for critical decision-making in a drug discovery pipeline.
Upon generating an initial biochemical profile, the logical next step is to validate these findings in a cellular context. Assays that measure target engagement within live cells can confirm that the compound reaches its intended target(s) and provide a more accurate assessment of its potency in a physiological environment.[13] Understanding the complete selectivity profile is the foundational step toward developing a promising chemical entity into a precisely targeted therapeutic.
References
-
Assay Development for Protein Kinase Enzymes. (2012). NCBI Bookshelf. [Link]
-
Accelerating kinase drug discovery with validated kinase activity assay kits. (2026). Eurofins DiscoverX. [Link]
-
Bavetsias, V., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry. [Link]
-
How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. [Link]
-
Bhattacharya, B., & Cavasotto, C. N. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. [Link]
-
Lin, H., et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]
- This reference was not directly applicable to the core topic.
-
Walton, M. I., et al. (2012). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]
- This reference was not directly applicable to the core topic.
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
-
Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (2015). Expert Opinion on Drug Discovery. [Link]
-
Kinase Profiling Inhibitor Database. (n.d.). Medical Research Council. [Link]
-
Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. (2019). European Journal of Medicinal Chemistry. [Link]
- This reference was not directly applicable to the core topic.
-
Factors Influencing Compound Potency in Biochemical and Cellular Assays. (2018). Promega Connections. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]
- This reference was not directly applicable to the core topic.
-
Kinase Screening & Profiling. (n.d.). BPS Bioscience. [Link]
-
Profiling the kinetic selectivity of kinase marketed drugs. (2017). Enzymlogic. [Link]
-
Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. (2023). Molecules. [Link]
- This reference was not directly applicable to the core topic.
- This reference was not directly applicable to the core topic.
- This reference was not directly applicable to the core topic.
- This reference was not directly applicable to the core topic.
-
KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. [Link]
Sources
- 1. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Kinase Profiling Inhibitor Database | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 6. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. news-medical.net [news-medical.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. promegaconnections.com [promegaconnections.com]
- 14. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
Comprehensive Guide to the Safe Disposal of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing our ecological footprint. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine, a compound that, like many specialized reagents, requires careful management. The procedures outlined here are synthesized from established safety protocols for analogous chemical structures and general best practices in hazardous waste management, providing a robust framework for your laboratory's operational safety.
Hazard Identification and Risk Assessment: Understanding the Compound
Table 1: Anticipated Hazard Profile
| Hazard Classification | Potential Effect | Recommended Precaution |
| Acute Oral Toxicity | Harmful if swallowed.[3][4] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3][4] | Wear protective gloves and clothing.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2][3][4] | Wear eye and face protection.[1] |
| Environmental Hazards | Potentially toxic to aquatic life. | Avoid release to the environment. |
A crucial first step in any disposal protocol is a thorough risk assessment. Before handling 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine, consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, state, and federal regulations.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the anticipated hazards, a stringent PPE protocol is non-negotiable. The causality here is direct: proper PPE creates a necessary barrier between you and the potentially harmful chemical, mitigating the risk of exposure.
-
Eye and Face Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[2]
-
Skin Protection: A flame-retardant lab coat is essential. Wear nitrile gloves that are regularly inspected for tears or degradation.[2] For extensive handling, consider double-gloving.
-
Respiratory Protection: While not always necessary for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be required for larger quantities or in situations where dust or aerosols may be generated.
Spill Management: A Proactive Approach to Accidents
Accidents can happen, but with a clear and practiced spill management plan, their impact can be significantly minimized.
Step-by-Step Spill Cleanup Protocol:
-
Immediate Evacuation and Alerting: Alert all personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the correct PPE as outlined above.
-
Containment: For liquid spills, use an absorbent material like sand, vermiculite, or a commercial chemical absorbent to contain the spill. For solid spills, carefully sweep up the material, avoiding the creation of dust.
-
Collection: Place all contaminated absorbent material or swept solids into a clearly labeled, sealable hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, regardless of the size.
Proper Disposal Protocol: A Step-by-Step Guide
The disposal of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]
Workflow for Chemical Waste Disposal:
Caption: Disposal decision workflow for 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine.
Detailed Disposal Steps:
-
Waste Segregation: This compound should be classified as a halogenated organic waste due to the presence of fluorine.[6][7] It is critical to not mix this with non-halogenated waste streams to avoid complicating the disposal process and increasing costs.[8]
-
Containerization:
-
Use a designated, chemically compatible container for halogenated organic waste. The container must be in good condition and have a secure, tight-fitting lid.[5][6][9]
-
The container should be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Flammable," "Toxic").[6]
-
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is secure and away from general laboratory traffic.[6]
-
The SAA should have secondary containment to prevent the spread of material in case of a leak.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[10]
-
The ultimate disposal method for this type of compound is typically high-temperature incineration at a permitted hazardous waste facility.[7][11] This method is effective in destroying the organic structure of the molecule, preventing its release into the environment.
-
Trustworthiness and Self-Validation: Building a Culture of Safety
This guide provides a framework for the safe disposal of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine. However, true safety is an ongoing process of vigilance and continuous improvement.
-
Regularly Review Protocols: Your laboratory's chemical hygiene plan should be a living document, regularly reviewed and updated to reflect new information and best practices.
-
Training: Ensure all laboratory personnel are trained on the specific hazards and disposal procedures for the chemicals they handle.
-
Documentation: Maintain a clear and accurate inventory of all chemicals, from acquisition to disposal. This is not only a good laboratory practice but also a regulatory requirement.
By adhering to these guidelines, you are not only ensuring your own safety and that of your colleagues but also upholding the highest standards of scientific responsibility.
References
-
Nipissing University. (2019-06-12). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
Angene Chemical. (2024-11-01). Safety Data Sheet. Retrieved from [Link]
-
Jubilant Ingrevia. Safety Data Sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1975-06). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
-
University of Toledo. Hazardous Material Spill Procedure, # HM-08-013. Retrieved from [Link]
-
Hazardous Waste Experts. (2022-01-19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
U.S. Army Public Health Command. Technical Guide 15 - Pesticide Spill Prevention and Management. Retrieved from [Link]
-
University of Oslo. Chemical and Hazardous Waste Guide. Retrieved from [Link]
-
World Health Organization. (1999). Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. Retrieved from [Link]
-
Purdue University. Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Temple University. (2021-10). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
University of Wisconsin-La Crosse. Part G: Chemical Disposal Procedures. Retrieved from [Link]
-
American Society of Health-System Pharmacists. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025-12-22). Requirements for Pesticide Disposal. Retrieved from [Link]
-
Bucknell University. Hazardous Waste Segregation. Retrieved from [Link]
-
Resource Recycling. (2025-07-08). EPA withdraws proposed rules aimed at chemical recycling. Retrieved from [Link]
-
Eurofins. (2024-04-09). 2024 Interim Guidance on the Destruction and Disposal of PFAS Released by EPA. Retrieved from [Link]
-
Purdue University Engineering. Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. nipissingu.ca [nipissingu.ca]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. mn.uio.no [mn.uio.no]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Navigating the Safe Handling of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. The handling of novel chemical entities like 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine, a compound with potential applications in medicinal chemistry, demands a meticulous and informed approach to personal protection and waste management. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for building a culture of safety and trust in your laboratory operations.
The causality behind our experimental choices in chemical handling is rooted in a deep understanding of the potential hazards associated with a compound's structural motifs. In the absence of specific toxicological data for 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine, we must draw upon our expertise in handling analogous compounds—specifically aromatic amines and fluorinated organic compounds. This approach allows us to anticipate potential risks and implement robust safety protocols. Aromatic amines, as a class, are known for their potential to be readily absorbed through the skin and can have systemic effects, while organofluorine compounds require careful handling to prevent exposure.[1][2]
Core Hazard Assessment and Personal Protective Equipment (PPE)
Based on the hazard profiles of similar chemical structures, 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine should be treated as a hazardous substance.[3] The primary routes of exposure to be controlled are inhalation of airborne particles, skin contact, and eye contact.[4][5][6][7] The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale for Use |
| Eye and Face Protection | Chemical splash goggles are the minimum requirement. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[8] | Protects against splashes of solutions containing the compound and airborne powder, which can cause serious eye irritation.[5][6][7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Double-gloving is recommended for enhanced protection.[8] | Prevents skin contact, as aromatic amines can be absorbed through the skin.[1][2] Contaminated gloves should be disposed of properly after use.[5] |
| Body Protection | A flame-resistant lab coat should be worn at all times. For larger quantities or when there is a risk of significant contamination, a chemical-resistant apron or suit may be necessary.[8] | Protects the wearer's clothing and skin from contamination. |
| Respiratory Protection | To be used if engineering controls (e.g., fume hood) are not sufficient or when handling the powder outside of a contained system. An appropriate respirator (e.g., N95 or higher for particulates) should be selected based on a risk assessment.[9] | Minimizes the risk of inhaling fine dust particles of the compound, which may cause respiratory irritation.[6][7] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A self-validating safety protocol is one that is clear, logical, and leaves no room for ambiguity. The following workflow provides a procedural guide for the safe handling of 5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine from receipt to disposal.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. cdc.gov [cdc.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
